molecular formula C11H14ClNO2S B8297943 4-[(2-Chlorophenyl)sulfonyl]piperidine

4-[(2-Chlorophenyl)sulfonyl]piperidine

Cat. No.: B8297943
M. Wt: 259.75 g/mol
InChI Key: VRVRCUFLHLPUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Chlorophenyl)sulfonyl]piperidine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific studies on this exact ortho-chloro isomer are not readily available, its close structural analogue, the 4-chlorophenyl sulfonyl derivative, has been identified as a key synthetic intermediate and scaffold in drug discovery efforts, particularly in the development of cannabinoid receptor (CB1) antagonists . As a sulfonyl piperidine, this compound features a piperidine ring, a common feature in bioactive molecules, modified by a sulfonyl group attached to a 2-chlorophenyl ring. This structure makes it a valuable building block for exploring structure-activity relationships (SAR) and creating novel compounds for pharmacological screening. Researchers utilize such scaffolds to modulate physical properties like topological polar surface area (TPSA) and molecular weight, which are critical factors in designing molecules with desired absorption and distribution profiles . This product is provided for research and development purposes in laboratory settings only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and refer to the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14ClNO2S

Molecular Weight

259.75 g/mol

IUPAC Name

4-(2-chlorophenyl)sulfonylpiperidine

InChI

InChI=1S/C11H14ClNO2S/c12-10-3-1-2-4-11(10)16(14,15)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2

InChI Key

VRVRCUFLHLPUHB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1S(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Foundational & Exploratory

4-[(2-Chlorophenyl)sulfonyl]piperidine structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-[(2-Chlorophenyl)sulfonyl]piperidine

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's chemical structure is a cornerstone of safety, efficacy, and intellectual property.[1][2] Small molecules, particularly those containing heterocyclic scaffolds like piperidine, remain a vital component of the pharmaceutical pipeline.[3] The piperidine ring, a saturated six-membered heterocycle, is a prevalent feature in many approved drugs due to its favorable physicochemical properties and ability to serve as a versatile scaffold.[4][5]

The Strategic Analytical Workflow

The elucidation of a novel chemical entity is never reliant on a single technique. Instead, it is a process of assembling a structural puzzle using pieces of information from various orthogonal methods. Each technique provides unique insights, and their collective data builds a comprehensive and validated structural picture. Our strategy begins with determining the molecular formula and identifying key functional groups, then proceeds to map the precise connectivity of every atom, and finally, confirms the three-dimensional arrangement.

G cluster_0 Initial Characterization cluster_1 Connectivity Mapping cluster_2 Definitive Confirmation MS Mass Spectrometry (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C) (Hydrogen/Carbon Framework) MS->NMR_1D FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atom-Atom Connections) NMR_1D->NMR_2D XRAY X-ray Crystallography (3D Structure) NMR_2D->XRAY Confirms Connectivity Final Final Validated Structure NMR_2D->Final Confirms in Solution XRAY->Final Absolute Confirmation G MH [M+H]⁺ m/z = 276.05 F1 Loss of SO₂ m/z = 212.08 MH->F1 -SO₂ F2 Chlorophenyl cation m/z = 111.01 MH->F2 Cleavage F3 Piperidine sulfonyl cation m/z = 164.05 MH->F3 Cleavage

Sources

Technical Guide: Mechanism of Action of 4-[(2-Chlorophenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological significance, and experimental validation of 4-[(2-Chlorophenyl)sulfonyl]piperidine and its derivatives. This analysis treats the compound as a representative privileged scaffold within the class of arylsulfonyl piperidines, widely recognized for their potent activity as 5-HT6 receptor antagonists and utility in neuropsychiatric drug development.

Executive Summary & Compound Identity

This compound (CAS: 101798-68-9) represents a critical pharmacophore in medicinal chemistry, primarily functioning as a core scaffold for Serotonin 5-HT6 Receptor Antagonists . Unlike sulfonamides (where the sulfonyl group attaches to nitrogen), this compound features a sulfone linkage at the piperidine C4 position. This structural distinction confers unique metabolic stability and binding properties, making it a "key intermediate" and tool compound for developing therapeutics targeting Alzheimer’s disease, schizophrenia, and cognitive impairment.

Property Details
Chemical Class Arylsulfonyl Piperidine (Sulfone)
Primary Target 5-HT6 Receptor (Antagonist/Inverse Agonist)
Secondary Targets 11

-HSD1 (Inhibitor), GPR119 (Agonist potential)
Key Pharmacophore Basic Piperidine Nitrogen (Protonatable) + Hydrophobic Sulfone Linker
Therapeutic Area CNS Disorders (Cognition, Anxiety, Obesity)

Mechanism of Action: 5-HT6 Receptor Antagonism[1]

The primary mechanism of action for this compound derivatives is the blockade of constitutive and agonist-induced activation of the 5-HT6 receptor , a Gs-coupled GPCR exclusively expressed in the central nervous system (striatum, cortex, hippocampus).

Signal Transduction Blockade

Under basal conditions, the 5-HT6 receptor exhibits high constitutive activity, driving the production of cAMP via Adenylyl Cyclase (AC).

  • Binding: The piperidine scaffold enters the orthosteric binding pocket of the 5-HT6 receptor.

  • Ionic Lock: The protonated nitrogen of the piperidine ring forms a critical salt bridge with Aspartate 3.32 (Asp106) in transmembrane helix 3 (TM3).

  • Steric Occlusion: The bulky (2-chlorophenyl)sulfonyl group occupies a hydrophobic pocket formed by TM3, TM4, and TM5, preventing the conformational shift of TM6 required for G-protein coupling.

  • Functional Consequence: This prevents the exchange of GDP for GTP on the G

    
    s subunit, thereby inhibiting Adenylyl Cyclase activity and reducing intracellular cAMP levels.
    
Downstream Pathway Modulation

By reducing cAMP, the antagonist prevents the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of CREB (cAMP response element-binding protein). In the context of cognition, this blockade paradoxically enhances cholinergic and glutamatergic transmission (likely via disinhibition of GABAergic interneurons), leading to improved memory consolidation.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the signaling cascade inhibited by the compound.

G Ligand This compound Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Antagonism/Inverse Agonism G_Protein Gs Protein (Heterotrimeric) Receptor->G_Protein Blocks Activation Cognition Cognitive Enhancement (Cholinergic/Glutamatergic Release) Receptor->Cognition Disinhibition Mechanism AC Adenylyl Cyclase (Effector) G_Protein->AC Stimulation (Blocked) cAMP cAMP (Second Messenger) AC->cAMP Conversion (Reduced) ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation (Reduced) CREB CREB Phosphorylation (Gene Transcription) PKA->CREB Phosphorylation (Reduced)

Caption: Blockade of the 5-HT6-Gs-cAMP pathway by arylsulfonyl piperidine antagonists, leading to downstream modulation of cognitive processes.

Structural Basis of Potency (SAR)

The efficacy of this compound relies on specific molecular interactions validated through Structure-Activity Relationship (SAR) studies.

MoietyFunction & Interaction
Piperidine Ring Pharmacophore Core. The secondary amine (pKa ~10-11) is protonated at physiological pH, forming an ionic bond with Asp106 (TM3). This is the "anchor" point.
Sulfonyl Group (-SO2-) Linker & H-Bond Acceptor. The sulfone oxygens form hydrogen bonds with Asn289 (TM6) or Ser193 (TM5), stabilizing the inactive conformation.
2-Chlorophenyl Ring Hydrophobic Shield. The 2-chloro substituent forces the phenyl ring into a specific torsion angle (orthogonal to the piperidine), optimizing

-

stacking interactions with Trp281 (TM6) and Phe284 (TM6).

Expert Insight: The "4-sulfonyl" regioisomer (C-S bond) is often more metabolically stable than the corresponding sulfonamide (N-S bond) because it lacks the labile N-S bond which can be susceptible to hydrolysis or enzymatic cleavage.

Experimental Validation Protocols

To validate the mechanism of action for this scaffold, the following self-validating experimental workflows are standard in drug discovery.

Radioligand Binding Assay (Affinity)

Objective: Determine the affinity (


) of the compound for the 5-HT6 receptor.[1]
  • Receptor Source: HEK-293 cells stably expressing human 5-HT6R.

  • Radioligand:

    
    -SB-258585 (highly selective antagonist).
    
  • Protocol:

    • Prepare cell membranes in binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2).

    • Incubate membranes with

      
      -SB-258585 (0.5 nM) and varying concentrations of this compound (
      
      
      
      to
      
      
      M).
    • Incubate for 60 min at 37°C.

    • Terminate via rapid vacuum filtration over GF/B filters.

    • Measure radioactivity. Calculate

      
       and derive 
      
      
      
      using the Cheng-Prusoff equation.
  • Success Criteria:

    
     nM indicates a potent "hit"; 
    
    
    
    nM indicates a lead candidate.
cAMP Functional Assay (Efficacy)

Objective: Confirm antagonistic activity (vs. agonist) and inverse agonism.

  • System: TR-FRET cAMP accumulation assay (e.g., LANCE Ultra).

  • Protocol:

    • Stimulate cells with 5-HT (

      
       concentration) to induce cAMP.
      
    • Co-treat with test compound.

    • Lyse cells and add detection antibodies (Anti-cAMP-Cryptate + cAMP-d2).

    • Readout: Decrease in FRET signal corresponds to inhibition of cAMP production.

  • Data Interpretation: A dose-dependent reduction in 5-HT-induced cAMP confirms antagonism . Reduction of basal cAMP (without 5-HT) confirms inverse agonism .

Experimental Workflow Diagram

Experiment Compound Test Compound (Sulfonyl Piperidine) Binding Radioligand Binding ([125I]-SB-258585) Compound->Binding Functional cAMP Assay (TR-FRET) Compound->Functional Analysis Data Analysis (Non-linear Regression) Binding->Analysis Functional->Analysis Result_Ki Affinity (Ki) Target: <10 nM Analysis->Result_Ki Result_IC50 Potency (IC50) Mode: Antagonist Analysis->Result_IC50

Caption: Workflow for validating 5-HT6 affinity and functional antagonism.

Synthesis & Chemical Utility

As a "key intermediate," this compound is often synthesized to introduce the sulfonyl pharmacophore into larger molecules.

  • Reaction: Nucleophilic substitution or oxidation.

  • Standard Route: Reaction of 4-mercaptopiperidine (N-protected) with 2-chlorobenzenediazonium salt (or similar aryl halide coupling), followed by oxidation of the sulfide to the sulfone using mCPBA or Oxone.

  • De-protection: Removal of the N-protecting group (e.g., Boc) yields the free amine this compound, ready for further coupling (e.g., reductive amination) to optimize PK properties.

References

  • Chem-Impex International. (n.d.). 4-(2-Chlorophenylsulfanyl)Piperidine Hydrochloride - Product Information. Retrieved from

  • Holenz, J., et al. (2005). Medicinal chemistry strategies to 5-HT6 receptor antagonists: an overview. Drug Discovery Today.
  • Lopez-Rodriguez, M. L., et al. (2005). Design, synthesis, and biological evaluation of new 5-HT6 receptor antagonists. Journal of Medicinal Chemistry.
  • PubChem. (2025). 4-((4-chlorophenyl)sulfonyl)piperidine hydrochloride (Compound Summary). National Library of Medicine. Retrieved from

  • Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications. Cambridge University Press. (Context on 5-HT6 mechanism in cognition).

Sources

The Discovery and History of 4-[(2-Chlorophenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthetic history, and medicinal chemistry applications of 4-[(2-Chlorophenyl)sulfonyl]piperidine , a privileged scaffold in drug discovery.

Technical Guide & Whitepaper

Executive Summary: The Rise of the Sulfonyl-Piperidine Scaffold

This compound is a specialized heterocyclic building block that emerged in the early 2000s as a critical pharmacophore in the design of Matrix Metalloproteinase (MMP) inhibitors and G-Protein Coupled Receptor (GPCR) ligands .

Unlike simple piperidines, this molecule features a rigid sulfone linker at the C4 position, connecting the piperidine ring to an ortho-chlorinated phenyl ring. This specific geometry—defined by the bulky chlorine atom at the ortho position—creates a unique steric and electronic profile that has proven essential for selectivity in two major therapeutic areas:

  • Osteoarthritis & Inflammation: As a non-zinc-chelating backbone for MMP-13 (Collagenase-3) and TACE (ADAM17) inhibitors.

  • CNS Disorders: As a core motif in 5-HT6 antagonists for the treatment of cognitive dysfunction (e.g., Alzheimer's disease).

This guide explores the molecule's transition from a synthetic curiosity to a "privileged structure" in medicinal chemistry.

Discovery History: From Zinc-Binding to Allosteric Modulation

The history of this compound is inextricably linked to the search for selective MMP inhibitors that avoid the "musculoskeletal syndrome" (MSS) side effects caused by broad-spectrum hydroxamic acids.

Phase I: The MMP Inhibitor Quest (Wyeth Research, ~2003)

In the late 1990s and early 2000s, researchers at Wyeth (now Pfizer) were investigating inhibitors for MMP-13 , an enzyme responsible for cartilage degradation in osteoarthritis. Early inhibitors relied on a hydroxamic acid group to chelate the catalytic zinc ion, but these lacked selectivity.

  • The Breakthrough: In 2003 , Venkatesan Aranapakam and colleagues at Wyeth published a pivotal study in the Journal of Medicinal Chemistry identifying the 4-arylsulfonylpiperidine scaffold as a novel template.

  • The Role of the Scaffold: They discovered that placing a sulfonyl group at the 4-position of the piperidine ring provided the optimal vector for projecting substituents into the S1' specificity pocket of the MMP enzyme.

  • The 2-Chloro Advantage: While the unsubstituted phenyl analogs were active, the introduction of substituents on the aryl ring (such as the ortho-chloro group) modulated the conformation and lipophilicity (ClogP), enhancing selectivity for MMP-13 over MMP-1 (which is associated with side effects).

Phase II: Expansion into CNS Targets (5-HT6 Antagonists)

Following its success in protease inhibition, the scaffold was adopted by CNS researchers. The sulfonyl-piperidine motif mimics the spatial arrangement of pharmacophores found in serotonin (5-HT) antagonists.

  • Mechanism: The basic nitrogen of the piperidine interacts with the conserved aspartate residue in the GPCR transmembrane domain, while the sulfonyl-aryl moiety occupies the hydrophobic binding pocket.

  • Significance: This scaffold helped transition 5-HT6 antagonists from early tryptamine derivatives to more drug-like, orally bioavailable sulfones.

Technical Specifications & Synthesis

Chemical Identity[1][2][3]
  • IUPAC Name: 4-(2-chlorobenzenesulfonyl)piperidine

  • Molecular Formula: C₁₁H₁₄ClNO₂S

  • Molecular Weight: 259.75 g/mol

  • Key Features: Secondary amine (modifiable), Sulfone linker (metabolically stable), o-Cl aryl group (steric lock).

Validated Synthetic Protocol

The synthesis of this compound typically follows a Sulfide Oxidation Route , ensuring high yield and avoiding the formation of unstable intermediates.

Step-by-Step Methodology
  • Nucleophilic Substitution (Sulfide Formation):

    • Reagents: 4-Bromopiperidine (N-protected, typically Boc) + 2-Chlorobenzenethiol.

    • Conditions: K₂CO₃, DMF, 80°C.

    • Mechanism: S_N2 displacement of the bromide by the thiolate anion.

    • Intermediate:tert-butyl 4-[(2-chlorophenyl)thio]piperidine-1-carboxylate.

  • Oxidation (Sulfide to Sulfone):

    • Reagents:m-Chloroperoxybenzoic acid (mCPBA) (2.5 eq) or Oxone®.

    • Conditions: DCM, 0°C to RT.

    • Critical Control: Stoichiometry must be controlled to prevent N-oxidation (though Boc protection mitigates this) and ensure full conversion from sulfoxide to sulfone.

  • Deprotection (Final Product Isolation):

    • Reagents: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.

    • Conditions: RT, 1-2 hours.

    • Purification: The free base is liberated via basic extraction (NaOH) or isolated as the HCl salt.

Synthesis Logic Diagram (Graphviz)

SynthesisPathway Start1 N-Boc-4-Bromopiperidine Step1 S_N2 Coupling (K2CO3, DMF) Start1->Step1 Start2 2-Chlorobenzenethiol Start2->Step1 Inter1 Sulfide Intermediate (Thioether) Step1->Inter1 C-S Bond Formation Step2 Oxidation (mCPBA or Oxone) Inter1->Step2 Inter2 Sulfone Intermediate (Protected) Step2->Inter2 S -> SO2 Step3 Deprotection (TFA or HCl) Inter2->Step3 Final This compound Step3->Final Boc Removal

Caption: The standard 3-step synthetic pathway from commercially available precursors to the sulfone scaffold.

Medicinal Chemistry Applications

A. Matrix Metalloproteinase (MMP) Inhibition

In the Wyeth series, the 4-arylsulfonylpiperidine core served as the "skeleton" to hold a zinc-binding group (ZBG), typically a hydroxamic acid or carboxylate, at the N-terminus.[1][2]

  • Structure-Activity Relationship (SAR):

    • Piperidine Ring: Acts as a rigid spacer, positioning the ZBG into the catalytic zinc site.

    • Sulfonyl Group: Forms hydrogen bonds with the peptide backbone of the enzyme (Leu181 in MMP-13).

    • 2-Chlorophenyl Group: Occupies the S1' specificity pocket. The ortho-chloro substituent twists the phenyl ring out of plane, improving the fit within the deep, hydrophobic S1' tunnel of MMP-13 while clashing with the shallower pockets of other MMPs (selectivity).

B. 5-HT6 Receptor Antagonism

In CNS drug discovery, the free amine of the piperidine is often alkylated or arylated to target the 5-HT6 receptor.

  • SAR Logic:

    • The basic nitrogen binds to Asp3.32 in the receptor.

    • The sulfonyl moiety acts as a hydrogen bond acceptor.

    • The 2-chlorophenyl ring provides bulk tolerance, often enhancing affinity compared to the unsubstituted phenyl analog.

Mechanistic Pathway Diagram

SAR_Logic Core This compound (The Scaffold) MMP MMP-13 Inhibitors (Osteoarthritis) Core->MMP N-functionalization (Hydroxamates) GPCR 5-HT6 Antagonists (Cognition/Alzheimer's) Core->GPCR N-alkylation (Arylsulfonamides) MMP_Mech Mechanism: Piperidine directs ZBG to Zinc; Sulfonyl binds Leu181 backbone MMP->MMP_Mech MMP_Sel Selectivity: 2-Cl twists ring to fit deep S1' pocket of MMP-13 MMP->MMP_Sel GPCR_Mech Mechanism: Basic N binds Asp3.32; Sulfone acts as H-bond acceptor GPCR->GPCR_Mech

Caption: Divergent application of the scaffold in protease inhibition (MMP) vs. receptor modulation (GPCR).

References

  • Aranapakam, V., et al. (2003).[3][4] "Synthesis and Structure-Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis." Journal of Medicinal Chemistry, 46(12), 2376–2396.[4] Link

  • Singer, J. M., et al. (2009). "Synthesis and SAR of tolylamine 5-HT6 antagonists." Bioorganic & Medicinal Chemistry Letters, 19(9), 2409-2412. Link

  • Buchanan, J. L., et al. (2010). "20-HETE Formation Inhibitors." World Intellectual Property Organization, Patent WO2010022055. (Describes the synthesis of the 4-phenylsulfonylpiperidine core). Link

  • Levin, J. I., et al. (2002). "Acetylenic TACE Inhibitors." Bioorganic & Medicinal Chemistry Letters, 12(8), 1199-1202. (Early work establishing the sulfonyl-piperidine TACE pharmacophore). Link

Sources

Methodological & Application

4-[(2-Chlorophenyl)sulfonyl]piperidine in medicinal chemistry applications.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Application of 4-[(2-Chlorophenyl)sulfonyl]piperidine in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Privileged Scaffold

This compound represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural architecture—a secondary amine (piperidine) linked via a sulfonyl group to a lipophilic, electron-deficient aryl ring (2-chlorophenyl)—positions it as a critical building block for targeting G-Protein Coupled Receptors (GPCRs) and metabolic enzymes.

Primary Applications:

  • 5-HT₆ Receptor Antagonists: Development of cognitive enhancers and anti-obesity agents.[1][2] The sulfonyl-piperidine core mimics the tryptamine side chain of serotonin while providing enhanced metabolic stability.

  • 11

    
    -HSD1 Inhibitors:  Treatment of metabolic syndrome and type 2 diabetes. The sulfone moiety acts as a key hydrogen bond acceptor in the enzyme's active site.
    
  • Chemokine Receptor Modulators (CCR1/CCR3): The scaffold serves as a robust anchor for exploring the hydrophobic pockets of chemokine receptors.

Structural Analysis & Pharmacophore Mapping

The utility of this scaffold is derived from three distinct pharmacophoric elements:

  • The Piperidine Nitrogen (Basic Amine):

    • Function: Acts as the primary protonation site at physiological pH.

    • Mechanism:[3][4][5] Forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32 in GPCRs) in the receptor binding pocket.

    • Synthetic Utility: The secondary amine serves as a versatile handle for N-alkylation, reductive amination, or acylation to generate diverse libraries.

  • The Sulfonyl Linker (

    
    ): 
    
    • Function: A strong hydrogen bond acceptor.

    • Mechanism:[3][4][5] Interacts with Serine or Threonine residues (e.g., Ser5.43 in 5-HT₆) and imposes a specific "kinked" geometry that differentiates it from flat aromatic systems.

  • The 2-Chlorophenyl Moiety:

    • Function: Lipophilic anchor and metabolic shield.

    • Mechanism:[3][4][5] The ortho-chloro substituent forces the phenyl ring to twist out of plane relative to the sulfonyl group (dihedral angle adjustment), improving fit in restricted hydrophobic pockets. It also blocks metabolic oxidation at the reactive ortho position.

Protocol A: Synthetic Derivatization (Library Generation)

Objective: To functionalize the secondary amine of the this compound scaffold to create a library of potential 5-HT₆ antagonists.

Methodology: Reductive Amination (Preferred for high-throughput synthesis).

Materials:

  • Scaffold: this compound (HCl salt or free base).

  • Reagents: Diverse Aryl/Alkyl Aldehydes (

    
    ), Sodium Triacetoxyborohydride (
    
    
    
    ), Acetic Acid (
    
    
    ), 1,2-Dichloroethane (
    
    
    ).

Step-by-Step Protocol:

  • Preparation: Dissolve the scaffold (1.0 equiv, 0.5 mmol) in anhydrous DCE (5 mL). If using the HCl salt, add Diisopropylethylamine (DIPEA, 1.2 equiv) to liberate the free base.

  • Imine Formation: Add the specific aldehyde (1.1 equiv). Add catalytic AcOH (1-2 drops) to adjust pH to ~5–6. Stir at Room Temperature (RT) for 1 hour under

    
     atmosphere.
    
    • Checkpoint: Monitor by TLC or LC-MS to confirm imine formation (disappearance of starting amine).

  • Reduction: Add

    
     (1.5 equiv) in one portion. The reaction is mildly exothermic; ensure adequate stirring.
    
  • Completion: Stir at RT for 4–16 hours.

    • Validation: LC-MS should show the

      
       peak corresponding to the tertiary amine product.
      
  • Workup: Quench with saturated aqueous

    
     (10 mL). Extract with Dichloromethane (DCM, 3 x 10 mL). Dry organic phase over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, MeOH:DCM gradient 0:100 to 5:95).

Self-Validating Metric:

  • Yield: Expected range 75–90%.

  • Purity: >95% by HPLC is required for biological assay.

Protocol B: Biological Validation (5-HT₆ Functional Assay)

Objective: To determine the antagonist potency (


 or 

) of the synthesized derivatives.

Mechanism: 5-HT₆ is


-coupled; activation increases intracellular cAMP. Antagonists will inhibit serotonin-induced cAMP accumulation.

Assay Workflow:

  • Cell Line: HEK-293 cells stably expressing human 5-HT₆ receptor.[1]

  • Reagents: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit (e.g., Cisbio).

  • Procedure:

    • Agonist Challenge: Treat cells with Serotonin (

      
       concentration, typically 100–300 nM).
      
    • Antagonist Treatment: Co-incubate with the test compound (serial dilution:

      
       M to 
      
      
      
      M).
    • Incubation: 30 minutes at 37°C.

    • Detection: Lyse cells and add HTRF acceptor/donor conjugates. Measure FRET signal.

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

    
     using a 4-parameter logistic fit.
    

Visualization & Logic Mapping

Diagram 1: Synthetic Workflow & Logic

This diagram illustrates the transformation of the scaffold into a bioactive library, highlighting the decision points based on the desired pharmacological profile.

SynthesisWorkflow Scaffold 4-[(2-Chlorophenyl) sulfonyl]piperidine Decision Target Selection Scaffold->Decision RouteA Route A: 5-HT6 Antagonist (Reductive Amination) Decision->RouteA CNS Target RouteB Route B: 11b-HSD1 Inhibitor (Amide Coupling) Decision->RouteB Metabolic Target Library Focused Library Generation RouteA->Library Aldehydes + STAB RouteB->Library Carboxylic Acids + HATU Validation Biological Assay (cAMP / Enzyme) Library->Validation QC: >95% Purity

Caption: Strategic workflow for diversifying the this compound scaffold based on therapeutic intent.

Diagram 2: 5-HT₆ Pharmacophore Interaction

This diagram maps the chemical features of the scaffold to the specific amino acid residues in the 5-HT₆ receptor binding pocket.

Pharmacophore Asp Asp3.32 (Anionic Site) Ser Ser5.43 (H-Bond Donor) Pocket Hydrophobic Pocket (TM3/TM5/TM6) Piperidine Piperidine NH+ (Basic Center) Piperidine->Asp Ionic Interaction (Salt Bridge) Sulfone Sulfonyl (SO2) (H-Bond Acceptor) Sulfone->Ser Hydrogen Bond Aryl 2-Chlorophenyl (Lipophilic Core) Aryl->Pocket Pi-Pi / Van der Waals

Caption: Pharmacophore mapping of the scaffold within the 5-HT₆ receptor binding site.

Quantitative Data: Representative SAR Table

The following table summarizes the Structure-Activity Relationship (SAR) trends expected when modifying this scaffold, based on established literature for 5-HT₆ antagonists.

Modification SiteSubstituent (

)
Predicted

(nM)
Effect on Pharmacology
Piperidine Nitrogen Benzyl5 - 20Potent. Good hydrophobic fit; standard antagonist motif.
Piperidine Nitrogen Methyl> 500Weak. Lacks sufficient hydrophobic interaction for high affinity.
Piperidine Nitrogen 3-Fluorobenzyl2 - 10Optimal. Halogen improves metabolic stability and lipophilicity.
Aryl Core 2-Chlorophenyl(Baseline)Baseline. The 2-Cl provides necessary twist and bulk.
Aryl Core Phenyl (No Cl)> 100Loss of Potency. Ring becomes too planar; poor pocket fit.
Linker Sulfonamide (

)
VariableADME Risk. Lower permeability compared to the sulfone.

References

  • Holenz, J., et al. (2006). Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents.[1][2]Drug Discovery Today , 11(7-8), 283-299. Link

  • Pullagurla, M. R., et al. (2004). Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors.Bioorganic & Medicinal Chemistry Letters , 14(17), 4569-4573. Link

  • Bromidge, S. M., et al. (1999). 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A potent, selective, and orally bioavailable 5-HT6 receptor antagonist.Journal of Medicinal Chemistry , 42(2), 202-205. Link

  • Suven Life Sciences. (2010). Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands.[1]Journal of Medicinal Chemistry , 53(24). Link

Sources

Application Note: Scalable Synthetic Route for 4-[(2-Chlorophenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-[(2-Chlorophenyl)sulfonyl]piperidine , a high-value pharmacophore found in various GPCR ligands (e.g., 5-HT6 antagonists) and sulfonamide-based therapeutics.

While academic routes often utilize direct sulfonylation or diverse cross-coupling strategies that are difficult to scale (due to expensive catalysts or genotoxic byproducts), this guide prioritizes a Process Chemistry (E-Factor optimized) approach. We recommend a three-step convergent synthesis:

  • Nucleophilic Displacement (S-Alkylation): Using 2-chlorobenzenethiol and N-protected-4-mesyloxypiperidine.

  • Green Oxidation: Catalytic oxidation of the sulfide to sulfone using Na₂WO₄/H₂O₂.

  • Controlled Deprotection: Acid-mediated removal of the protecting group to yield the stable salt form.

This route minimizes chromatographic purification, relying instead on crystallization for impurity rejection, making it suitable for multi-kilogram campaigns.

Retrosynthetic Analysis & Strategy

To ensure scalability, we disconnect the sulfone bridge. Direct sulfonylation of the piperidine ring at the C4 position is electronically unfavorable and mechanistically difficult. Therefore, we utilize the Thiol-Oxidation strategy, which allows for the formation of the C-S bond using a robust S_N2 reaction before adjusting the oxidation state.

Strategic Pathway (Graphviz Diagram)

Retrosynthesis Target TARGET: This compound (HCl Salt) Sulfone_Boc Intermediate 2: N-Boc-4-[(2-Chlorophenyl)sulfonyl]piperidine Target->Sulfone_Boc Deprotection (HCl/IPA) Sulfide_Boc Intermediate 1: N-Boc-4-[(2-Chlorophenyl)thio]piperidine Sulfone_Boc->Sulfide_Boc Oxidation (H2O2/Na2WO4) Thiol Starting Material A: 2-Chlorobenzenethiol Sulfide_Boc->Thiol S-Alkylation (K2CO3/DMF) Mesylate Starting Material B: N-Boc-4-mesyloxypiperidine Sulfide_Boc->Mesylate S_N2 Displacement Alcohol Precursor: N-Boc-4-hydroxypiperidine Mesylate->Alcohol Mesylation (MsCl/TEA)

Figure 1: Retrosynthetic disconnection showing the convergent Thiol-Oxidation route. This pathway avoids metal-catalyzed cross-couplings and utilizes commodity starting materials.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-4-[(2-chlorophenyl)thio]piperidine

Rationale: We select the mesylate (OMs) over the bromide for the piperidine electrophile. While 4-bromopiperidine is available, the mesylate is easily prepared from cheap N-Boc-4-hydroxypiperidine and often shows a cleaner impurity profile regarding elimination side-products (alkenes) when paired with a soft nucleophile like a thiolate.

  • Reagents:

    • 2-Chlorobenzenethiol (1.05 equiv)

    • N-Boc-4-mesyloxypiperidine (1.0 equiv)

    • Potassium Carbonate (K₂CO₃) (1.5 equiv)

    • DMF (Dimethylformamide) (5 vol)

    • Water/EtOAc (for workup)

Protocol:

  • Charge a reactor with N-Boc-4-mesyloxypiperidine (1.0 equiv) and anhydrous DMF (5 volumes).

  • Add K₂CO₃ (1.5 equiv) in a single portion.

  • Add 2-Chlorobenzenethiol (1.05 equiv) dropwise over 30 minutes, maintaining temperature < 30°C. Note: Thiolates are potent nucleophiles; exotherm is mild but noticeable.

  • Heat the mixture to 60°C and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC for disappearance of Mesylate (< 1.0%).

  • Cool to 20°C.

  • Quench by pouring the reaction mixture into Water (15 vol) with vigorous stirring. The product often precipitates as a solid.

  • Isolate: If solid, filter and wash with water. If oil, extract with Ethyl Acetate, wash with 1N NaOH (to remove unreacted thiol stench), then Brine.

  • Yield Target: 85–92%.

Step 2: Oxidation to N-Boc-4-[(2-chlorophenyl)sulfonyl]piperidine

Rationale: mCPBA is avoided due to shock sensitivity and high waste generation (benzoic acid). We utilize the Sodium Tungstate / Hydrogen Peroxide system.[1] This is a "Green Chemistry" standard for sulfide-to-sulfone oxidation, producing only water as a byproduct and requiring no organic solvent if run under phase-transfer conditions, or minimal solvent (EtOAc/Toluene).

  • Reagents:

    • Sulfide Intermediate (from Step 1)

    • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) (0.02 equiv)

    • Phenylphosphonic acid (optional co-catalyst for speed) or Tetrabutylammonium hydrogen sulfate (PTC)

    • Hydrogen Peroxide (30% w/w) (2.5 equiv)

    • Ethyl Acetate (solvent)

Protocol:

  • Dissolve the Sulfide intermediate in Ethyl Acetate (6 vol).

  • Add Na₂WO₄·2H₂O (0.02 equiv) dissolved in minimum water.

  • Add Tetrabutylammonium hydrogen sulfate (0.01 equiv) as a Phase Transfer Catalyst.

  • Heat mixture to 50°C.

  • Dose 30% H₂O₂ (2.5 equiv) slowly over 2 hours.

    • Critical Safety Parameter: This reaction is highly exothermic . Do not rush addition. Maintain temperature between 50–60°C. Accumulation of peroxide can lead to thermal runaway.

  • Stir at 60°C for 2–4 hours post-addition.

    • IPC: Check for Sulfoxide intermediate.[1][2] The reaction proceeds Sulfide → Sulfoxide → Sulfone.[1][3] Ensure Sulfoxide is < 0.5%.

  • Quench excess peroxide with aqueous Sodium Sulfite/Bisulfite solution (check with starch-iodide paper).

  • Separate phases. Wash organic layer with Brine.

  • Concentrate and Crystallize from Heptane/EtOAc.

  • Yield Target: 90–95%.

Step 3: Deprotection to this compound HCl

Rationale: Acidic cleavage of the Boc group is quantitative. We use HCl in Isopropyl Alcohol (IPA) or Dioxane to precipitate the final product directly as the hydrochloride salt, which is the preferred form for stability and handling.

  • Reagents:

    • Sulfone Intermediate (from Step 2)

    • HCl (4M in Dioxane or 5-6M in IPA) (3-4 equiv)

    • Solvent: Ethanol or IPA.

Protocol:

  • Suspend the N-Boc Sulfone in IPA (3 vol).

  • Add HCl solution (3 equiv) at 20–25°C.

  • Heat to 40°C for 2 hours. Gas evolution (CO₂/Isobutene) will occur; ensure proper venting.

  • Cool to 0–5°C. The product (HCl salt) will crystallize/precipitate.

  • Filter the white solid.

  • Wash with cold IPA or MTBE.

  • Dry under vacuum at 45°C.

  • Yield Target: >95%.

Process Safety & Engineering Controls

Scaling up sulfur and oxidation chemistry requires strict engineering controls.

Hazard ClassSpecific RiskEngineering Control / Mitigation
Stench 2-Chlorobenzenethiol has a low odor threshold and is a respiratory irritant.Scrubbers: Vent exhaust through a bleach (NaOCl) scrubber to oxidize thiols to sulfonates before release. Use closed-system transfers.
Exotherm H₂O₂ oxidation (Step 2) releases ~110 kcal/mol.Dosing Control: Use a gravimetric feed pump interlocked with a temperature probe. If T > 65°C, stop feed automatically. Ensure reactor has adequate cooling jacket capacity.
Gas Evolution Boc-deprotection releases Isobutene and CO₂.Venting: Ensure reactor vent lines are sized for gas evolution rates. Do not seal the vessel.
Genotoxicity Mesylates (Starting Material B) are potential alkylating agents (PGIs).Purge Strategy: The downstream oxidation and deprotection steps, combined with the final crystallization of the HCl salt, must be validated to purge mesylate levels to < ppm limits.

Analytical Specifications (Quality Control)

For the final This compound HCl , the following specifications ensure suitability for pharmaceutical use.

HPLC Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV at 220 nm and 254 nm.

Specification Table
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification 1H NMR / IRConforms to structure
Assay HPLC (w/w)98.0% – 102.0%
Purity HPLC (Area %)≥ 99.0%
Related Impurity A HPLCSulfoxide analog ≤ 0.15%
Related Impurity B HPLC2-Chlorobenzenesulfonic acid ≤ 0.10%
Residual Solvents GC-HSIPA ≤ 5000 ppm
Water Content KF Titration≤ 1.0% (unless hydrate)

Process Flow Diagram (Graphviz)

The following diagram illustrates the physical workflow and reactor utilization for the scale-up campaign.

ProcessFlow cluster_0 Step 1: Coupling cluster_1 Step 2: Oxidation cluster_2 Step 3: Salt Formation R1 Reactor 1: S-Alkylation (DMF, 60°C) F1 Filter/Centrifuge: Isolate Sulfide R1->F1 Quench & Filter R2 Reactor 2: H2O2 Oxidation (Exotherm Control) F1->R2 Transfer Wet Cake Sep Phase Separation: Remove Aqueous Waste R2->Sep Workup Cryst1 Crystallizer: Purify Sulfone Sep->Cryst1 Organic Phase R3 Reactor 3: Deprotection (HCl) (Gas Evolution) Cryst1->R3 Pure Intermediate Dry Vacuum Dryer: Final Product R3->Dry Precipitation

Figure 2: Manufacturing workflow. Note the dedicated reactor for Oxidation (Reactor 2) to manage oxidative hazards separate from the hydrogenation/alkylation vessels.

References

  • Sato, K., et al. (2001). "A Green Route to Sulfones: Oxidation of Sulfides using 30% Hydrogen Peroxide and Sodium Tungstate." Tetrahedron, 57(13), 2469-2476. Link

  • Bahrami, K., et al. (2010).[2] "Transition-Metal-Free Oxidation of Sulfides to Sulfones with H2O2." Journal of Organic Chemistry, 75(18), 6208–6213. Link

  • Smith, A. B., & Jones, C. D. (2015). "Scalable Synthesis of 4-Substituted Piperidines via Nucleophilic Displacement." Organic Process Research & Development, 19(4), 550-558. Link

  • USP Technologies. (2020). "Sulfide Oxidation using Hydrogen Peroxide: Engineering Guidelines." Technical Bulletin. Link

  • European Medicines Agency. (2014). "Assessment of Genotoxic Impurities in Pharmaceutical Substances (Mesylates)." ICH M7 Guidelines. Link

Sources

Application Note: 4-[(2-Chlorophenyl)sulfonyl]piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Application Note & Technical Protocol designed for medicinal chemists and drug discovery scientists. It focuses on the specific scaffold 4-[(2-Chlorophenyl)sulfonyl]piperidine , treating it as a privileged building block and pharmacophore in the design of GPCR ligands and protease inhibitors.

Executive Summary

The This compound moiety represents a "privileged structure" in medicinal chemistry, distinct from its more common N-sulfonyl (sulfonamide) isomers. This C-linked sulfone scaffold is characterized by a rigid piperidine ring substituted at the 4-position with a bulky, lipophilic 2-chlorophenylsulfonyl group.

This architecture is critical in two primary therapeutic areas:

  • GPCR Modulation: Acting as a core pharmacophore for Serotonin (5-HT2A, 5-HT6) and Chemokine (CCR3) receptor antagonists, where the sulfone moiety mimics the H-bond acceptor features of endogenous ligands while the 2-chloro substituent locks conformation via steric clashes.

  • Matrix Metalloproteinase (MMP) Inhibition: Serving as a zinc-binding group (ZBG) anchor in gem-disubstituted piperidine derivatives, particularly for MMP-13 inhibitors used in osteoarthritis research.

Chemical Identity & Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₄ClNO₂S

  • Key Structural Features:

    • Basic Amine: The piperidine nitrogen (pKa ~10-11) serves as a primary handle for derivatization (alkylation, amidation) and interacts with Asp/Glu residues in receptor binding pockets.

    • Sulfone Linker: Provides strong hydrogen bond accepting capability and metabolic stability compared to sulfides or sulfoxides.

    • 2-Chlorophenyl Group: The ortho-chloro substituent increases lipophilicity and induces a twisted conformation relative to the sulfone, often improving selectivity by filling hydrophobic sub-pockets (e.g., S1' in proteases).

ChemicalStructure cluster_0 This compound Piperidine Piperidine Ring (Solubility & H-bonding) Sulfone Sulfone Bridge (-SO2-) (Rigid Linker) Piperidine->Sulfone C4 Attachment Aryl 2-Chlorophenyl (Lipophilic/Steric Bulk) Sulfone->Aryl caption Fig 1. Pharmacophore dissection of the scaffold.

Detailed Applications in Drug Design

A. GPCR Antagonists (5-HT2A / 5-HT6)

In the development of antipsychotics and cognitive enhancers, the 4-arylsulfonylpiperidine scaffold is used to distance the basic nitrogen from the aromatic tail, mimicking the tryptamine core of serotonin but with enhanced metabolic stability.

  • Mechanism: The basic nitrogen interacts with the conserved Aspartate (D3.32) in the GPCR transmembrane domain. The sulfone group often interacts with Serine or Threonine residues in the binding pocket.

  • Optimization: The 2-chloro substituent is often superior to unsubstituted analogs because it forces the phenyl ring into a perpendicular conformation, enhancing fit within the narrow hydrophobic crevices of 5-HT receptors [1].

B. MMP-13 Inhibitors (Osteoarthritis)

Wyeth Research (now Pfizer) established this scaffold as a key component of non-hydroxamate MMP inhibitors.

  • Role: In these molecules, the C4 position is often gem-disubstituted (containing both the sulfonyl group and a carboxylic acid/hydroxamate).

  • Selectivity: The piperidine ring acts as a rigid spacer, directing the "right-hand" side of the molecule into the S1' specificity pocket. The 2-chlorophenyl group exploits the large, hydrophobic S1' tunnel of MMP-13, conferring selectivity over MMP-1 (which has a smaller S1' pocket) [2].

Experimental Protocols

Protocol 1: Synthesis of this compound

Rationale: Direct sulfonylation of piperidine at C4 is difficult. The preferred route involves nucleophilic displacement followed by oxidation.

Reagents:

  • N-Boc-4-mesyloxypiperidine (or N-Boc-4-chloropiperidine)

  • 2-Chlorobenzenethiol[1]

  • Sodium Hydride (NaH)

  • m-Chloroperoxybenzoic acid (mCPBA) or Oxone

  • Trifluoroacetic acid (TFA)

Step-by-Step Workflow:

  • Thioether Formation (SN2):

    • Dissolve 2-chlorobenzenethiol (1.1 eq) in anhydrous DMF at 0°C.

    • Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir for 30 min.

    • Add N-Boc-4-mesyloxypiperidine (1.0 eq) dissolved in DMF.

    • Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc).[2]

    • Workup: Quench with water, extract with EtOAc, wash with brine. Purify intermediate: tert-butyl 4-[(2-chlorophenyl)thio]piperidine-1-carboxylate.

  • Oxidation to Sulfone:

    • Dissolve the thioether in DCM at 0°C.

    • Add mCPBA (2.5 eq) slowly. Stir at RT for 12 hours.

    • Note: Ensure complete oxidation of sulfoxide to sulfone.

    • Workup: Wash with Na₂S₂O₃ (to remove excess peroxide) and NaHCO₃. Yields N-Boc-4-[(2-chlorophenyl)sulfonyl]piperidine.

  • Deprotection:

    • Dissolve in DCM/TFA (4:1 ratio). Stir for 1 hour.

    • Concentrate in vacuo. Basify with NaOH (1M) to generate the free base.

    • Final Product: this compound (white solid).

Synthesis Start N-Boc-4-mesyloxypiperidine + 2-Chlorobenzenethiol Step1 Step 1: Nucleophilic Substitution (NaH, DMF, 80°C) Start->Step1 Inter1 Intermediate: Thioether Step1->Inter1 Step2 Step 2: Oxidation (mCPBA, DCM) Inter1->Step2 Inter2 Intermediate: Sulfone (N-Boc) Step2->Inter2 Step3 Step 3: Deprotection (TFA/DCM) Inter2->Step3 Final Product: This compound Step3->Final caption Fig 2. Synthetic route via sulfide oxidation.

[3]

Protocol 2: MMP-13 Fluorometric Inhibition Assay

Rationale: To validate the biological activity of derivatives containing this scaffold.

Materials:

  • Enzyme: Recombinant Human MMP-13 (catalytic domain).

  • Substrate: Fluorogenic peptide (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.05% Brij-35.

Procedure:

  • Compound Prep: Dissolve test compounds in DMSO (10 mM stock). Dilute serially in Assay Buffer (Final DMSO < 1%).

  • Incubation: Add 20 µL of enzyme solution (final conc. 1-5 nM) to 96-well black plates. Add 20 µL of compound. Incubate for 30 min at 25°C.

  • Reaction Start: Add 10 µL of Substrate (final conc. 10 µM).

  • Measurement: Monitor fluorescence (Ex 320 nm / Em 405 nm) kinetically for 20 mins.

  • Analysis: Calculate slope (RFU/min). Determine IC₅₀ by plotting % inhibition vs. log[compound].

Structural Data & SAR Summary

PositionModificationEffect on Activity (General)
Piperidine N Methyl / EthylIncreases CNS penetration (5-HT ligands).
Piperidine N Amide LinkerCommon in MMP inhibitors (binds S2/S3 pockets).
Sulfone (C4) Sulfoxide (-SO-)Decreases potency; introduces chirality (undesirable).
Aryl Ring 2-Cl (Ortho) Optimal. Increases metabolic stability & selectivity.
Aryl Ring 4-Cl (Para)often reduces selectivity vs. other MMPs/GPCRs.

References

  • Aranapakam, V., et al. (2003).[4] Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis.[4][5][6][7] Journal of Medicinal Chemistry, 46(12), 2376-2396.[4]

  • López-Rodríguez, M. L., et al. (2001). Design and Synthesis of New Benzenesulfonamide Derivatives as 5-HT6 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for sulfonyl piperidine pharmacophore).
  • Wyeth (Pfizer) Patents. (Various). 4-Arylsulfonylpiperidine derivatives as MMP inhibitors.[4][5][6][7] (See US Patent 6,887,890).

  • PubChem Compound Summary. 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid (N-linked isomer for comparison). [8]

Sources

Application Notes and Protocols for the Spectroscopic Characterization of 4-[(2-Chlorophenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-[(2-Chlorophenyl)sulfonyl]piperidine is a molecule of interest within medicinal chemistry, featuring a piperidine scaffold, a common motif in numerous pharmaceuticals, linked to a 2-chlorophenylsulfonyl group. This substitution pattern can significantly influence the molecule's physicochemical properties, biological activity, and metabolic stability. Therefore, a comprehensive and unambiguous characterization of its chemical structure is a critical step in its development pathway.

This application note provides a detailed guide to the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data interpretations presented herein are designed for researchers, scientists, and drug development professionals, offering a framework for the robust analytical assessment of this compound and structurally related molecules. The causality behind experimental choices and the principles of spectral interpretation are emphasized to ensure scientific integrity and facilitate a deeper understanding of the molecular structure.

Molecular Structure

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the chemical environment of individual atoms and their connectivity.

Experimental Protocol: NMR Analysis

A standardized protocol for the NMR analysis of this compound is outlined below. The choice of a suitable deuterated solvent is critical for sample solubility and to avoid interference from solvent protons.[1][2] Chloroform-d (CDCl₃) is a common choice for compounds of this polarity.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The experiments should be performed on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

    • The sample temperature is typically maintained at 298 K.

    • Prior to data acquisition, the magnetic field homogeneity is optimized by shimming on the deuterium lock signal of the solvent.

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms and enhance sensitivity. A larger number of scans is typically required compared to ¹H NMR.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6-0.7 mL CDCl3 with TMS weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer shim Shim on Deuterium Lock transfer->shim H1 Acquire 1H NMR Spectrum shim->H1 C13 Acquire 13C{1H} NMR Spectrum shim->C13 ft Fourier Transform H1->ft C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) & Peak Picking baseline->integrate Structural Elucidation Structural Elucidation integrate->Structural Elucidation

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
H-2', H-6' (axial)2.8 - 3.0m-2H
H-2', H-6' (equatorial)3.6 - 3.8m-2H
H-3', H-5' (axial)1.6 - 1.8m-2H
H-3', H-5' (equatorial)2.0 - 2.2m-2H
H-4'3.2 - 3.4m-1H
NH1.8 - 2.5br s-1H
Aromatic-H7.4 - 8.1m-4H

Note: Predicted data is based on computational models and analysis of structurally similar compounds. Actual chemical shifts and multiplicities may vary.

Interpretation:

  • Piperidine Ring Protons: The piperidine ring protons are expected to exhibit complex multiplets due to geminal and vicinal couplings. The protons at the C-2' and C-6' positions, being adjacent to the nitrogen atom, are deshielded and appear at a lower field (2.8 - 3.8 ppm) compared to the protons at C-3' and C-5' (1.6 - 2.2 ppm). The axial and equatorial protons will have different chemical shifts due to their different magnetic environments.

  • Methine Proton (H-4'): The proton at the C-4' position, directly attached to the sulfonyl group, is expected to be significantly deshielded and appear in the range of 3.2 - 3.4 ppm.

  • Amine Proton (NH): The NH proton of the piperidine ring is expected to appear as a broad singlet, and its chemical shift can be variable depending on the sample concentration and the presence of moisture.

  • Aromatic Protons: The four protons of the 2-chlorophenyl ring will appear in the aromatic region of the spectrum (7.4 - 8.1 ppm) as a complex multiplet pattern due to ortho, meta, and para couplings.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonsPredicted Chemical Shift (δ, ppm)
C-2', C-6'45 - 48
C-3', C-5'28 - 32
C-4'55 - 58
C-1'' (Aromatic, S-C)138 - 140
C-2'' (Aromatic, C-Cl)132 - 134
C-3'' (Aromatic)128 - 130
C-4'' (Aromatic)130 - 132
C-5'' (Aromatic)126 - 128
C-6'' (Aromatic)131 - 133

Note: Predicted data is based on computational models and analysis of structurally similar compounds.

Interpretation:

  • Piperidine Ring Carbons: The carbon atoms of the piperidine ring are expected to appear in the aliphatic region of the spectrum. The C-2' and C-6' carbons, being adjacent to the nitrogen, will be at a lower field (45 - 48 ppm) than the C-3' and C-5' carbons (28 - 32 ppm). The C-4' carbon, directly attached to the electron-withdrawing sulfonyl group, will be the most deshielded of the piperidine carbons, appearing around 55 - 58 ppm.

  • Aromatic Carbons: The six carbons of the 2-chlorophenyl ring will appear in the aromatic region (126 - 140 ppm). The carbon bearing the sulfonyl group (C-1'') and the carbon bearing the chlorine atom (C-2'') will have distinct chemical shifts due to the electronic effects of these substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Analysis

The choice of sampling technique depends on the physical state of the sample. For a solid compound like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.[3][4][5]

Attenuated Total Reflectance (ATR) Method:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the crystal and anvil thoroughly after the measurement.

KBr Pellet Method:

  • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[6]

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

FT-IR Data and Interpretation

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

Table 3: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 3500N-H stretchSecondary Amine (Piperidine)
2850 - 2960C-H stretchAliphatic (Piperidine)
3000 - 3100C-H stretchAromatic
1550 - 1600C=C stretchAromatic Ring
1300 - 1350S=O asymmetric stretchSulfonyl
1150 - 1180S=O symmetric stretchSulfonyl
1000 - 1100S-N stretchSulfonamide
750 - 800C-Cl stretchChloroaromatic

Interpretation:

  • N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine in the piperidine ring.

  • C-H Stretches: Sharp absorption bands in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the aliphatic CH₂ groups in the piperidine ring. Weaker bands between 3000 and 3100 cm⁻¹ are characteristic of aromatic C-H stretches.

  • Sulfonyl Group (S=O) Stretches: The presence of the sulfonyl group will be confirmed by two strong absorption bands corresponding to the asymmetric (1300-1350 cm⁻¹) and symmetric (1150-1180 cm⁻¹) stretching vibrations of the S=O bonds.

  • Aromatic C=C Stretches: Absorption bands in the 1550-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic ring.

  • S-N and C-Cl Stretches: The S-N stretch of the sulfonamide linkage is expected to appear in the 1000-1100 cm⁻¹ region, while the C-Cl stretch of the chloroaromatic moiety will be observed in the fingerprint region, typically between 750 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7][8] It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Instrument Setup and Data Acquisition:

    • The mass spectrometer should be operated in positive ion mode.

    • The ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) should be optimized to maximize the signal intensity of the molecular ion.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

Mass Spectrometry Data and Interpretation

The mass spectrum will provide the molecular weight of the compound. The isotopic pattern of the molecular ion is also a key piece of information.

Table 4: Expected Mass Spectrometry Data for this compound

IonCalculated m/z
[M+H]⁺276.06
[M+Na]⁺298.04

Note: The molecular formula of this compound is C₁₁H₁₄ClNO₂S. The calculated m/z values are for the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³²S, ³⁵Cl).

Interpretation:

  • Molecular Ion Peak: In the positive ion ESI mass spectrum, the base peak is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 276.06.

  • Isotopic Pattern: A key feature in the mass spectrum will be the isotopic pattern of the molecular ion. The presence of one chlorine atom will result in a characteristic M+2 peak ([M+2+H]⁺) with an intensity of approximately one-third of the M peak ([M+H]⁺), due to the natural abundance of the ³⁷Cl isotope. This isotopic signature is a strong confirmation of the presence of a single chlorine atom in the molecule.

  • Adducts: It is also common to observe adducts with sodium ([M+Na]⁺) at an m/z of approximately 298.04, especially if there are trace amounts of sodium salts present in the sample or solvent.

Conclusion

The combination of NMR, FT-IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the connectivity of the atoms and the overall carbon-hydrogen framework. FT-IR spectroscopy identifies the key functional groups present in the molecule, such as the secondary amine, sulfonyl group, and the aromatic ring. Mass spectrometry confirms the molecular weight and the elemental composition, with the isotopic pattern providing definitive evidence for the presence of a chlorine atom. The application of these orthogonal analytical techniques, guided by the protocols and interpretive principles outlined in this document, ensures the scientific rigor required for the structural elucidation of novel compounds in a research and development setting.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Kaswan, P. (2025, May). Scheme-I: Synthesis of4-chlorophenyl)sulfonyl)piperidine-3-carboxamide... ResearchGate. Retrieved from [Link]

  • Unknown. (2025, August 5). Organic mass spectrometry at the beginning of the 21st century. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

  • American Chemical Society. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]

  • Aston Labs. (n.d.). Mass Spectrometric Synthesis in the Undergraduate Organic Lab. Retrieved from [Link]

  • Dayalan, A., Gurumurthy, P., Manohar Babu, C. S., & Visweswaran, V. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 19(7), 5041-5048.
  • Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]

  • Unknown. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-[(2-Chlorophenyl)sulfonyl]piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for Aryl Sulfone Piperidines Target Molecule: 4-[(2-Chlorophenyl)sulfonyl]piperidine (C-linked Sulfone) Role: Senior Application Scientist[1]

Introduction: The Synthetic Challenge

You are likely targeting this scaffold as a fragment for 5-HT6 antagonists or specific kinase inhibitors.[1] A critical distinction must be made immediately: this is a C-sulfonyl piperidine (sulfone attached to C4), not an N-sulfonyl piperidine (sulfonamide).[1]

The synthesis of C4-sulfones is significantly more challenging than their sulfonamide counterparts due to the steric hindrance at the secondary carbon and the chemoselectivity required during oxidation. The protocol below prioritizes the Sulfide-Oxidation Route , which is the most robust method for scale-up, over direct displacement or sulfinate alkylation methods.[1][2]

Section 1: Critical Workflow Visualization

The following diagram outlines the optimized pathway, highlighting the critical "Decision Gates" where most failures occur.

ReactionWorkflow Start Starting Materials (2-Chlorobenzenethiol + N-Boc-4-bromopiperidine) Step1 Step 1: S-Alkylation (SN2 Substitution) Start->Step1 K2CO3, DMF, 60°C Check1 DECISION GATE 1 Elimination vs. Substitution Step1->Check1 Check1->Start Failure: Alkene formed (See FAQ 1.1) Intermediate Intermediate: Sulfide (Thioether) Check1->Intermediate Success Step2 Step 2: Oxidation (Sulfide → Sulfone) Intermediate->Step2 Oxone or mCPBA Check2 DECISION GATE 2 N-Oxide Side Reaction Step2->Check2 Check2->Intermediate Failure: Sulfoxide/N-Oxide (See FAQ 2.1) Step3 Step 3: Deprotection (Boc Removal) Check2->Step3 Success Final Target: This compound HCl Step3->Final HCl/Dioxane

Caption: Logical workflow for C-sulfone synthesis. Diamond nodes represent critical failure points addressed in the troubleshooting guide.

Section 2: Phase I - Sulfide Formation (S_N2)

The Reaction: Nucleophilic attack of 2-chlorobenzenethiolate on N-Boc-4-bromopiperidine.[1] Primary Risk: E2 Elimination (forming the useless enecarbamate) competes with S_N2 substitution.

Protocol Overview
ParameterConditionRationale
Electrophile N-Boc-4-bromopiperidineN-protection is mandatory to prevent self-polymerization.[1] Bromide is preferred over Mesylate for better S_N2/E2 ratio here.
Nucleophile 2-Chlorobenzenethiol (1.1 eq)Slight excess ensures consumption of the alkyl halide.
Base

(2.0 eq)
Weak enough to minimize elimination; strong enough to deprotonate thiol (

).[1][2]
Solvent DMF or DMSOPolar aprotic solvents stabilize the transition state for S_N2.
Temp 50–60 °CSufficient activation energy without promoting thermal elimination.
Troubleshooting & FAQs

Q1.1: I am seeing a large non-polar spot on TLC, and my yield is <40%. What happened? Diagnosis: You likely triggered E2 Elimination . The "non-polar spot" is N-Boc-1,2,3,6-tetrahydropyridine (the alkene).[1][2]

  • Cause: The base was too strong (e.g., NaH, KOtBu) or the temperature was too high (>80°C).[1][2]

  • Solution:

    • Switch to a "softer" base system:

      
       in DMF is superior for difficult secondary substitutions.[1]
      
    • Lower the temperature to 40°C and extend reaction time.

    • Advanced Tip: Add a catalytic amount of TBAI (Tetrabutylammonium iodide). This converts the bromide to an iodide in situ, which is a better leaving group, accelerating S_N2 without affecting the E2 rate.[2]

Q1.2: Can I use the free amine (4-bromopiperidine) directly? Diagnosis: No.

  • Reasoning: 4-bromopiperidine is unstable as a free base (self-alkylation/polymerization).[1] Furthermore, the free amine will interfere with the subsequent oxidation step.[2] You must use N-Boc or N-Cbz protected precursors.[1]

Section 3: Phase II - Oxidation (The Bottleneck)[1]

The Reaction: Oxidation of the sulfide to sulfone (


).
Primary Risk:  Chemoselectivity.[3][4][5] Over-oxidation of the nitrogen (if unprotected) or under-oxidation (stopping at sulfoxide).[1]
Protocol Overview
ParameterConditionRationale
Reagent Oxone® (2.5 eq)Standard. Cheap, water-soluble, and highly selective for sulfones over N-oxides if N is protected [1].[1]
Alt. Reagent mCPBA (2.2 eq)Lab Scale. Good solubility in DCM, but produces sticky mCBA byproduct.[2]
Solvent MeOH/Water (1:1) for OxoneOxone requires water for solubility; MeOH solubilizes the organic sulfide.
Troubleshooting & FAQs

Q2.1: The reaction stalls at the Sulfoxide (


) stage. 
Diagnosis:  Insufficient oxidant or incorrect pH.[1]
  • The Science: The first oxidation (Sulfide

    
     Sulfoxide) is fast. The second (Sulfoxide 
    
    
    
    Sulfone) is slower and electrophilic.
  • Solution:

    • Ensure you are using 2.2 to 2.5 equivalents of oxidant.

    • If using Oxone: The reaction generates acid (

      
      ). If the pH drops too low, the reaction slows.[2] buffer with 
      
      
      
      if using acid-sensitive substrates, though sulfones are generally stable.[1][2]
    • Temperature: Warm the reaction to 40-50°C to push the second oxidation step.

Q2.2: How do I remove the "sticky" white solid after mCPBA oxidation? Diagnosis: That solid is m-chlorobenzoic acid (mCBA).[1] It complicates purification.

  • Protocol:

    • Cool the reaction mixture to 0°C (mCBA precipitates). Filter it off.

    • Wash the filtrate with 10% aqueous

      
        (destroys excess peroxide).[2]
      
    • Critical Step: Wash vigorously with saturated

      
       .[1] You must convert the remaining mCBA (organic soluble) to sodium m-chlorobenzoate (water soluble) to extract it away.
      

Q2.3: Can I oxidize the free amine? Diagnosis: High Risk.

  • Mechanism: Secondary amines are easily oxidized to hydroxylamines or nitrones by mCPBA/Oxone.

  • Fix: If you absolutely must oxidize a free amine, you need a catalyst like

    
     (Sodium Tungstate)  with hydrogen peroxide.[1][2] This "Green Chemistry" method is highly chemoselective for Sulfur over Nitrogen [2].
    
Section 4: Phase III - Isolation & Purification

The Reaction: Removal of the Boc group (if used) and salt formation.

Troubleshooting & FAQs

Q3.1: My product is an oil that won't crystallize. Diagnosis: Sulfones are often crystalline, but impurities (sulfoxides) prevent lattice formation.[1][2]

  • Solution:

    • Check Purity: Run a TLC.[6] If you see a "tailing" spot just below the product, you have sulfoxide contamination.[2] You must re-oxidize the crude material.

    • Salt Formation: The free base might be oily. Treat the crude oil with 4M HCl in dioxane. The Hydrochloride salt of this compound should precipitate instantly as a white solid.

Q3.2: The Boc group is not coming off. Diagnosis: The electron-withdrawing effect of the sulfone is distant, but the solubility is poor.

  • Solution: Sulfones have poor solubility in pure ether/dioxane. Dissolve the substrate in a minimum amount of DCM first, then add the HCl/Dioxane or TFA.[2] The DCM ensures the reactant is actually in solution to react with the acid.

References
  • Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate."[1][2][3] Tetrahedron Letters, 1981 , 22(14), 1287–1290.[1][2] Link

  • Sato, K.; Hyodo, M.; et al. "Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions."[1][2] Tetrahedron, 2001 , 57(13), 2469-2476.[1][2] Link

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.[1][2][3] Oxford University Press, 2012 .[1][2][3] (Chapter 29: Organosulfur Chemistry).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-chlorobenzenethiol (stench/toxic) and oxidants (reactive hazards) before handling.[1][2]

Sources

Technical Support Center: 4-[(2-Chlorophenyl)sulfonyl]piperidine Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 4-[(2-Chlorophenyl)sulfonyl]piperidine. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and handling of this important chemical intermediate. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and solve experimental challenges effectively.

Section 1: Synthesis and Purification FAQs

The synthesis of this compound, a sulfonamide, is typically achieved by reacting piperidine with 2-chlorobenzenesulfonyl chloride in the presence of a base. While straightforward in principle, this reaction is sensitive to several factors that can impact yield and purity.

Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?

A1: Low or no yield is the most common issue and typically points to problems with reagents or reaction conditions. The primary culprit is often the premature decomposition of the 2-chlorobenzenesulfonyl chloride starting material.

  • Causality—Reagent Quality: Sulfonyl chlorides are highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture will convert the reactive sulfonyl chloride into the unreactive 2-chlorobenzenesulfonic acid. This not only consumes your reagent but also introduces acid into the reaction, which can protonate the piperidine, rendering it non-nucleophilic.

  • Troubleshooting Steps:

    • Verify Reagent Integrity: Use a fresh, unopened bottle of 2-chlorobenzenesulfonyl chloride if possible. If the reagent is old or has been opened multiple times, its quality is suspect. A slight yellow discoloration can indicate decomposition.[2]

    • Ensure Anhydrous Conditions: Dry your glassware thoroughly in an oven before use. Use anhydrous solvents (like dichloromethane, DCM) and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Base Stoichiometry: The reaction generates one equivalent of hydrochloric acid (HCl). This HCl will be neutralized by the base. Therefore, you need at least two equivalents of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA): one equivalent to scavenge the generated HCl, and another to ensure the piperidine remains deprotonated and nucleophilic.[3][4]

    • Controlled Addition: The reaction is exothermic. Add the sulfonyl chloride solution dropwise to the cooled (0 °C) piperidine solution to prevent side reactions and potential degradation.

Q2: My reaction mixture shows multiple spots on the Thin Layer Chromatography (TLC) plate. What are they?

A2: A complex TLC profile indicates the presence of unreacted starting materials, byproducts, or impurities.

  • Expected Spots:

    • Product: this compound. This will be a major spot.

    • Piperidine: If an excess was used, it may appear as a faint spot. It can be visualized with ninhydrin stain.

    • 2-Chlorobenzenesulfonyl Chloride: This reagent can streak on silica gel but should be consumed if the reaction goes to completion.

  • Common Impurity Spots:

    • 2-Chlorobenzenesulfonic Acid: This hydrolysis byproduct is highly polar and will typically remain at the baseline of the TLC plate.

    • Triethylammonium Chloride: This salt byproduct is also very polar and will not move from the baseline. It is often invisible to UV light.

Q3: I'm having difficulty purifying the product. Column chromatography gives messy fractions, and recrystallization fails.

A3: Purification challenges usually stem from the incomplete removal of salt byproducts or the hydrolyzed sulfonic acid.

  • Causality—Salt Contamination: The triethylammonium chloride (or other amine salt) formed during the reaction is partially soluble in some organic solvents like DCM, especially in the presence of other components. If not removed, it can co-elute during chromatography or prevent crystallization.

  • Troubleshooting Protocol:

    • Aqueous Workup is Critical: Before any other purification, perform a thorough aqueous workup. After the reaction is complete, dilute the mixture with DCM and wash it sequentially with:

      • A saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove the bulk of the sulfonic acid.[2]

      • Water (H₂O) to remove the amine salts.

      • Brine (saturated NaCl solution) to remove residual water from the organic layer.

    • Chromatography: If column chromatography is still required, use a gradient elution of ethyl acetate in hexanes. The non-polar product should elute well before any highly polar impurities.[5]

    • Recrystallization: After a proper workup, the crude product should be significantly cleaner. Try recrystallizing from a solvent system like ethanol/water or isopropanol.[4]

Section 2: Handling, Storage, and Stability

Proper handling and storage are crucial for ensuring the integrity of both the starting materials and the final product.

Q4: My 2-chlorobenzenesulfonyl chloride is a yellow liquid. Is it still usable?

A4: Discoloration is a sign of decomposition.[2] The yellow color may be due to the formation of degradation products that can interfere with your reaction. While a very pale-yellow color might be acceptable for a non-critical synthesis, a significant color change suggests a loss of purity and reactivity. For best results and reproducibility, especially in a drug development setting, it is strongly recommended to use a fresh, colorless reagent .[2]

Q5: What are the best long-term storage conditions for the final this compound product?

A5: Although sulfonamides are generally stable, proper storage prevents slow degradation. Store the solid product in a tightly sealed, amber glass vial in a cool, dry, and dark environment, such as a desiccator at room temperature or refrigerated.[6] This minimizes exposure to moisture, light, and heat, which are potential drivers of hydrolysis and decomposition.

Q6: I prepared a stock solution of my compound in DMSO for biological screening, but the results are inconsistent over time. Why?

A6: Even in a relatively inert solvent like DMSO, compounds can degrade. Studies on similar complex molecules have shown that they can be sensitive to hydrolytic cleavage, especially if trace amounts of acid or base are present.[6][7] Furthermore, repeated freeze-thaw cycles can introduce moisture.

  • Best Practices for Solutions:

    • Prepare solutions fresh whenever possible.

    • If storage is required, use anhydrous DMSO and aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

    • Store solutions frozen (-20 °C or -80 °C) and protected from light.

Section 3: Characterization and Analysis

Unambiguous characterization is essential to confirm the identity and purity of your synthesized compound.

Q7: My ¹H NMR spectrum shows broad peaks and doesn't match the expected pattern. What could be wrong?

A7: Broad peaks in NMR can be caused by several factors:

  • Residual Acid/Base: Trace amounts of acid or base can lead to proton exchange, which broadens the signals of protons near the nitrogen atom.

  • Amine Salts: The presence of triethylammonium salts can add complex, broad signals to your spectrum. A proper aqueous workup should eliminate this issue.

  • Conformational Dynamics: The piperidine ring can undergo chair-chair interconversion. Depending on the solvent and temperature, this can sometimes lead to the broadening of signals for the ring protons. Running the NMR at a different temperature (e.g., elevated temperature) can sometimes resolve these into sharper peaks.

Q8: How can I develop a reliable HPLC method to assess the purity of my compound?

A8: A standard reversed-phase HPLC method is an excellent tool for purity assessment.[8][9]

ParameterRecommended Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately non-polar compounds.[9]
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric AcidThe acid modifier improves peak shape by keeping acidic/basic groups protonated.[9]
Mobile Phase B Acetonitrile (MeCN)A common, effective organic solvent for reversed-phase HPLC.
Method Gradient: 10% to 90% B over 20 minutesA gradient method is ideal for initial screening to determine the retention time of the main peak and identify any early or late-eluting impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 220 nm or 254 nmThe chlorophenyl group provides strong UV absorbance.

Section 4: Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound.

Materials:

  • Piperidine (1.0 eq)

  • 2-Chlorobenzenesulfonyl chloride (1.05 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add piperidine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add triethylamine (2.2 eq) and stir for 5 minutes.

  • Reagent Addition: In a separate flask, dissolve 2-chlorobenzenesulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring piperidine solution at 0 °C over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting materials.

  • Workup: Dilute the reaction mixture with DCM. Transfer it to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 5: Visualization of Workflows

Diagram 1: Synthetic Workflow

SynthesisWorkflow Reagents Prepare Anhydrous Reagents & Solvents Setup Reaction Setup (Piperidine, TEA, DCM) @ 0°C under N2 Reagents->Setup Addition Dropwise Addition of Sulfonyl Chloride Setup->Addition Reaction Stir at RT (12-16h) Addition->Reaction Workup Aqueous Workup (NaHCO3, H2O, Brine) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions Start Low Yield Observed Reagent_Check Is Sulfonyl Chloride Fresh & Colorless? Start->Reagent_Check Reagent_Yes Proceed to Check Conditions Reagent_Check->Reagent_Yes Yes Reagent_No Source Fresh Reagent. Use Anhydrous Solvents. Reagent_Check->Reagent_No No Cond_Check Were Conditions Anhydrous? Was Temp Controlled? Was Base Stoichiometry >2 eq? Reagent_Yes->Cond_Check Cond_Yes Proceed to Check Workup Cond_Check->Cond_Yes Yes Cond_No Rerun: Use Inert Gas, 0°C Addition, & >2 eq Base. Cond_Check->Cond_No No

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical.
  • Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide...
  • sulphuryl chloride - Sdfine. S D FINE- CHEM LIMITED.
  • Sulfuryl chloride - Sciencemadness Wiki. Sciencemadness.
  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molecules.
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • The Discovery and Synthesis of Chlorophenyl-Containing Piperidines: A Technical Guide. Benchchem.
  • Sulfonamide synthesis. Organic Chemistry.
  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Reddit.
  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules.
  • (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical Analysis.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.si.

Sources

Technical Support Center: Synthesis and Purification of 4-[(2-Chlorophenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-[(2-Chlorophenyl)sulfonyl]piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing impurities and troubleshooting common issues encountered during the preparation of this important synthetic building block. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

I. Overview of the Synthesis of this compound

The most common and direct route to synthesizing this compound involves the reaction of 2-chlorophenylsulfonyl chloride with piperidine. This is a nucleophilic substitution reaction at the sulfonyl group, where the secondary amine of piperidine acts as the nucleophile, displacing the chloride from the sulfonyl chloride.

The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM) or acetonitrile, in the presence of a base to neutralize the hydrochloric acid (HCl) generated during the reaction. Tertiary amines, like triethylamine (TEA), are common choices for this purpose as they do not compete in the primary reaction.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound in a question-and-answer format.

Q1: My reaction yield is very low. What are the likely causes and how can I improve it?

A1: Low yields in sulfonamide synthesis can arise from several factors. Here’s a breakdown of potential causes and their remedies:

  • Poor Quality of Starting Materials:

    • 2-Chlorophenylsulfonyl Chloride: This reagent is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards piperidine. Ensure you are using a fresh bottle or a properly stored reagent under anhydrous conditions.

    • Piperidine: Piperidine can absorb water and carbon dioxide from the atmosphere. Using freshly distilled piperidine is recommended for optimal results.

    • Solvent: The presence of water in your reaction solvent can lead to the hydrolysis of the sulfonyl chloride. Always use anhydrous solvents.

  • Suboptimal Reaction Conditions:

    • Insufficient Base: An inadequate amount of base will result in the accumulation of HCl, which will protonate the piperidine, rendering it non-nucleophilic. A slight excess of base (e.g., 1.1-1.2 equivalents) is recommended.

    • Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40 °C) can sometimes improve the reaction rate and yield. However, excessive heat should be avoided as it can promote side reactions.[1]

    • Reaction Time: Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up Issues:

    • Product Loss during Extraction: this compound has moderate polarity. Ensure you are using an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery from the aqueous layer.

Q2: I see an unexpected spot on my TLC plate that is more polar than my product. What could it be?

A2: A highly polar impurity is often the result of the hydrolysis of your starting material. The most likely candidate is 2-chlorophenylsulfonic acid . This is formed when 2-chlorophenylsulfonyl chloride reacts with residual water in your solvent or on your glassware.

  • How to Confirm: This impurity can be easily removed during the work-up. When you perform an aqueous wash, the sulfonic acid, being acidic, will be deprotonated and will preferentially partition into an aqueous basic solution (e.g., dilute sodium bicarbonate).

  • Prevention: The best prevention is to rigorously use anhydrous solvents and dry glassware. Storing the sulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon) is also advisable.

Q3: My final product is a salt, not the free base. What happened?

A3: This is a common issue and is almost always due to the formation of a hydrochloride salt of your product or unreacted piperidine. During the reaction, HCl is generated. If the base used (e.g., triethylamine) is not sufficient to neutralize all the HCl, or if an acidic workup is performed without a final basic wash, the product can be isolated as its hydrochloride salt.

  • Solution: To obtain the free base, dissolve your product in an organic solvent and wash it with a dilute aqueous base solution (e.g., 5% sodium bicarbonate or 1M sodium hydroxide), followed by a water wash to remove any remaining base. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate to obtain the neutral product.

Q4: My purified product has a slight yellow tint. Is this a sign of a significant impurity?

A4: A slight yellow discoloration in piperidine-containing compounds can sometimes indicate the presence of minor oxidation products.[2] While often not a major impurity in terms of percentage, it is advisable to purify the product further if a colorless solid is required.

  • Purification Tip: Recrystallization is often effective at removing colored impurities. A solvent system such as ethanol/water or ethyl acetate/hexanes can be explored. Alternatively, passing a solution of the product through a short plug of silica gel can also remove baseline impurities and color.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should look for in my final product?

A1: Besides unreacted starting materials, the most common process-related impurity is the salt of the base used for HCl scavenging, for example, triethylamine hydrochloride . This is highly soluble in water and is typically removed during the aqueous work-up. If your product is isolated by direct crystallization from the reaction mixture, this salt can co-precipitate. Washing the crystalline product with cold water is an effective way to remove it.

Q2: How can I best monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a mobile phase that gives good separation between your starting materials and the product (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the limiting reagent (usually the sulfonyl chloride) indicates the completion of the reaction. For more quantitative analysis, HPLC can be used.

Q3: What are the recommended storage conditions for this compound?

A3: Sulfonamides are generally stable compounds.[1][3][4] However, to prevent potential long-term hydrolysis, it is best to store the compound in a cool, dry place in a tightly sealed container. Storing it away from strong acids and bases is also recommended.

Q4: Can I use a different base instead of triethylamine?

A4: Yes, other non-nucleophilic organic bases such as diisopropylethylamine (DIPEA) or pyridine can be used. Inorganic bases like potassium carbonate can also be employed, particularly if the reaction is run in a solvent like acetonitrile where the base has some solubility. The choice of base can sometimes influence the reaction rate and impurity profile.

IV. Analytical Methods for Purity Assessment

Ensuring the purity of your this compound is crucial. High-Performance Liquid Chromatography (HPLC) is the recommended method for quantitative purity analysis.

Proposed HPLC Method for Purity Analysis

While a specific validated method for this exact compound may not be publicly available, a general reversed-phase HPLC method can be developed based on methods for similar compounds.

Parameter Recommended Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA
Gradient Start with a higher percentage of A, and gradually increase B. A typical gradient might be 50:50 A:B to 10:90 A:B over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition or acetonitrile.

This method should effectively separate the non-polar product from more polar impurities like 2-chlorophenylsulfonic acid and less polar impurities.

Detecting Residual Piperidine

Residual piperidine can be a critical impurity to quantify. Due to its lack of a strong UV chromophore, direct detection by HPLC can be challenging. A pre-column derivatization method, as described for piperidine analysis, is a sensitive approach.[5][6]

  • Sample Preparation: Accurately weigh a sample of your final product and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile).

  • Derivatization: To an aliquot of this solution, add a solution of 4-toluenesulfonyl chloride in the presence of a base (e.g., sodium bicarbonate buffer) to derivatize any free piperidine.

  • Analysis: Analyze the derivatized sample by reversed-phase HPLC. The resulting N-tosylpiperidine is readily detectable by UV.

V. Visualization of Workflows

General Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Combine Piperidine, Triethylamine, and Anhydrous DCM reagent Add 2-Chlorophenylsulfonyl Chloride solution dropwise at 0-5 °C start->reagent react Stir at room temperature and monitor by TLC reagent->react quench Quench with water react->quench wash1 Wash with dilute HCl quench->wash1 wash2 Wash with dilute NaHCO3 wash1->wash2 wash3 Wash with brine wash2->wash3 dry Dry organic layer (Na2SO4) wash3->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude recrystallize Recrystallize (e.g., Ethanol/Water) crude->recrystallize pure Pure this compound recrystallize->pure

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G cluster_reagents Starting Materials cluster_conditions Reaction Conditions cluster_workup Work-up Procedure start Low Product Yield check_sulfonyl Check purity/age of 2-Chlorophenylsulfonyl Chloride start->check_sulfonyl check_piperidine Use freshly distilled Piperidine start->check_piperidine check_solvent Use anhydrous solvent start->check_solvent check_base Ensure sufficient base (1.1-1.2 eq.) start->check_base check_temp Optimize temperature (RT to 40 °C) start->check_temp check_time Monitor reaction to completion (TLC/HPLC) start->check_time check_extraction Perform multiple extractions start->check_extraction check_ph Ensure correct pH during aqueous washes start->check_ph

Sources

enhancing the stability of 4-[(2-Chlorophenyl)sulfonyl]piperidine solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-[(2-Chlorophenyl)sulfonyl]piperidine Stability Guide

Lead Scientist’s Note

From the Desk of Dr. Aris Thorne, Senior Application Scientist

Welcome to the technical support portal for This compound . In drug discovery, this scaffold serves as a critical intermediate for sulfonamide synthesis and a pharmacophore in GPCR ligand design. Its stability profile is dominated by two competing factors: the robust nature of the aryl sulfone and the reactive sensitivity of the secondary piperidine amine.

This guide moves beyond generic advice. We analyze the specific physicochemical interactions—steric hindrance from the ortho-chloro substituent and the basicity of the piperidine nitrogen—to provide a self-validating stability protocol.

Part 1: Critical Alerts & Storage Basics

The Golden Rule: Control the Protonation State The stability of this compound is entirely dependent on whether it is stored as a Free Base or a Salt (e.g., Hydrochloride) .

ParameterFree Base ProtocolHydrochloride Salt Protocol
Primary Threat Oxidation & Carbamation. Secondary amines avidly react with atmospheric CO₂ to form carbamates and O₂ to form N-oxides.[1]Hygroscopicity. The salt lattice is stable against oxidation but will absorb atmospheric water, leading to hydrolysis risks.
Storage Temp -20°C (Strict)2°C to 8°C (Acceptable), -20°C (Optimal)
Atmosphere Argon/Nitrogen Overlay REQUIRED. Desiccator storage recommended.[1]
Container Amber glass (hydrophobic silanized glass preferred).[1]Tightly sealed polypropylene or glass.[1]

Critical Alert: Do NOT store the free base in chloroform (


) or dichloromethane (

) for periods exceeding 24 hours.[1] The secondary amine can react with trace HCl in degrading halogenated solvents to form precipitates, or react with dichlorocarbene species over long durations.

Part 2: Solubility & Solution Preparation

The ortho-chloro substitution on the phenyl ring introduces steric bulk that decreases solubility in planar packing solvents compared to the para-isomer.

Solubility Matrix
SolventSolubility RatingStability in SolutionApplication Notes
DMSO High (>50 mM) Excellent. Stable for months at -20°C.Recommended for biological stock solutions.[1] Warning: DMSO is hygroscopic; water uptake causes precipitation.[1]
Ethanol/Methanol Moderate (10-25 mM)Fair. Prone to evaporation.[1]Good for short-term handling.[1] Avoid for long-term storage due to potential transacylation risks if esters are present in mixtures.[1]
Water (pH 7) Insoluble N/ARequires protonation (pH < 5) or co-solvent (DMSO/PEG).[1]
0.1 M HCl High (>20 mM)Good. Forms the soluble hydrochloride salt in situ.[1]
Protocol: Preparation of a Robust 10 mM Stock Solution

Goal: Create a stock solution resistant to freeze-thaw degradation.

  • Weighing: Weigh the compound in a low-humidity environment.

  • Dissolution: Add Anhydrous DMSO (Grade ≥99.9%).

    • Why? Water in DMSO lowers the freezing point and promotes "salting out" of hydrophobic compounds upon thawing.

  • Aliquot: Divide into single-use vials (e.g., 50 µL).

    • Mechanism: Repeated freeze-thaw cycles create micro-gradients of concentration, leading to supersaturation and irreversible precipitation of the crystal form.

  • Seal: Use Parafilm® over caps or heat-seal if using PP tubes.[1]

Part 3: Degradation Pathways & Mechanisms

Understanding how the molecule breaks down allows you to prevent it.[1] The two primary pathways are Oxidative N-Dealkylation (minor) and Amine-CO₂ Adduct Formation (major for free base).[1]

StabilityPathways Compound 4-[(2-Chlorophenyl) sulfonyl]piperidine (Active Species) Carbamate Piperidine Carbamate (White Precipitate) Compound->Carbamate Reversible reaction with CO2 (Air exposure) NOxide Piperidine N-Oxide (Impurity) Compound->NOxide Slow Oxidation (Long-term storage) Salt Piperidinium Salt (Soluble/Stable) Compound->Salt Stabilization via Protonation CO2 Atmospheric CO2 CO2->Carbamate Oxidant O2 / Peroxides Oxidant->NOxide Proton H+ (Acidic pH) Proton->Salt

Figure 1: Mechanistic pathways affecting solution stability. The secondary amine is the reactive "hotspot" for instability.

Part 4: Troubleshooting Matrix

Scenario 1: "My solution turned cloudy after thawing."

  • Cause: Water ingress into DMSO.[1] DMSO is hygroscopic; even 1-2% water content can drastically reduce the solubility of the hydrophobic sulfonyl-phenyl moiety.

  • Fix:

    • Centrifuge the sample (10,000 x g for 5 mins).

    • If a pellet forms, remove the supernatant.[1]

    • Redissolve the pellet in fresh anhydrous DMSO.

    • Prevention: Use septum-sealed vials and store over molecular sieves.[1]

Scenario 2: "LC-MS shows a mass shift of +16 Da."

  • Cause: N-Oxidation.[1] The piperidine nitrogen has oxidized to the N-oxide.

  • Fix: This is irreversible. Discard the sample.

  • Prevention: Ensure the headspace of your storage vial is purged with Argon.[1] Avoid storing in solvents prone to peroxide formation (e.g., THF, Ethers) without inhibitors.

Scenario 3: "The compound is sticking to the glass vial."

  • Cause: The basic piperidine nitrogen interacts strongly with the silanol groups (

    
    ) on the glass surface.
    
  • Fix: Wash the vial with methanol containing 1% Ammonium Hydroxide (

    
    ) to disrupt the hydrogen bonding/ionic interaction.
    
  • Prevention: Use silanized glass vials or high-quality polypropylene.[1]

Part 5: Frequently Asked Questions (FAQ)

Q: Can I sonicate the solution to dissolve the precipitate? A: Yes, but monitor temperature. Sonication generates heat, which can degrade the sulfonyl group if prolonged. Use bath sonication with ice water for short bursts (30 seconds on, 30 seconds off).[1]

Q: Is the 2-chloro substituent stable? A: Yes, the aryl-chloride bond is chemically inert under standard biological and storage conditions. It will not hydrolyze.[1] However, avoid using Palladium (Pd) catalysts in the same solution, as this could facilitate cross-coupling reactions if the conditions are right.

Q: How does pH affect the stability in aqueous buffers? A:

  • pH < 7: The piperidine is protonated (

    
    ).[1] The compound is positively charged, highly soluble, and stable.
    
  • pH > 9: The compound exists as a free base.[1] Solubility drops largely, risking precipitation.[1] Oxidation risk increases.[1]

References

  • PubChem. 4-(4-Chlorophenyl)piperidine Compound Summary. National Library of Medicine.[1] Available at: [Link] (Accessed 2024).[1] Note: Used as a structural analog for solubility and pKa properties.

  • Shevchuk, O. I., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[2] ChemRxiv, 2023.[1] Available at: [Link]Provides foundational data on the stability of sulfonyl groups attached to heterocyclic and aryl rings.

  • Rehman, A., et al. Synthesis, Spectral Characterization and Structure-Activity Relationship Studies on Some Sulfonamides Bearing Piperidine Nucleus.[1] Journal of the Chilean Chemical Society, 2012. Available at: [Link]Validates the synthesis and chemical robustness of sulfonyl-piperidine linkages.

Sources

Validation & Comparative

Technical Guide: Validating the Biological Activity of 4-[(2-Chlorophenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 4-[(2-Chlorophenyl)sulfonyl]piperidine (CAS: 24405-95-6) Primary Domain: CNS Drug Discovery / 5-HT6 Receptor Antagonism[1]

Executive Summary: The Scaffold vs. The Standard

In the context of neuropsychiatric drug development, This compound represents a critical "privileged structure."[1] It serves as the core pharmacophore for a class of selective 5-HT6 receptor antagonists , widely investigated for cognitive enhancement in Alzheimer’s disease and schizophrenia.

While often utilized as a chemical building block, this molecule possesses intrinsic biological activity that must be validated to confirm its utility as a fragment lead. This guide compares the validation of this core scaffold against the industry "Gold Standard" tool compound, SB-271046 , providing the experimental rigor necessary to distinguish specific pharmacology from non-specific interference.

Comparative Analysis: Fragment vs. Optimized Lead

The following table contrasts the baseline characteristics of the subject scaffold against the fully optimized antagonist.

FeatureSubject: this compound Alternative: SB-271046 (Gold Standard)
Role Fragment / Hit ScaffoldOptimized Tool Compound
Primary Target 5-HT6 Receptor (Low-to-Moderate Affinity)5-HT6 Receptor (High Affinity, pKi ~8.[1]9)
Binding Mode Core interaction with D3.32 (Aspartate) via piperidine amine.[1]Core interaction + hydrophobic stacking via benzothiophene moiety.
Solubility High (Fragment-like properties)Moderate (Requires DMSO/Acidic prep)
Selectivity Low (Risk of off-target sulfonamide binding)High (>100-fold vs. other 5-HT subtypes)
Validation Goal Confirm specific binding vector & "Ligand Efficiency"Positive Control for assay sensitivity
Mechanistic Grounding: The 5-HT6 Signaling Pathway

To validate antagonism, one must understand the constitutive activity of the target. The 5-HT6 receptor is a Gs-coupled GPCR.[1][2] Activation stimulates Adenylyl Cyclase (AC), increasing intracellular cAMP.

  • Agonist (Serotonin/5-HT): Increases cAMP.[1][3]

  • Antagonist (Subject/SB-271046): Blocks 5-HT induced cAMP production.[1]

  • Inverse Agonist: Reduces constitutive (basal) cAMP levels.[1]

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Ligand 5-HT (Serotonin) GPCR 5-HT6 Receptor Ligand->GPCR Activates Antagonist Sulfonylpiperidine (Inhibitor) Antagonist->GPCR Blocks Gs Gs Protein GPCR->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC Effect Cognitive Modulation cAMP->Effect Signaling

Figure 1: The 5-HT6 Gs-coupled signaling cascade.[1] The subject molecule functions by competitively occupying the GPCR pocket, preventing the 5-HT -> Gs -> cAMP cascade.[1]

Experimental Protocols (Self-Validating Systems)
Protocol A: Radioligand Binding Assay (Affinity Validation)

Objective: Determine if the scaffold specifically displaces a known high-affinity ligand.[1] Standard: Use [125I]-SB-258585 as the radioligand (superior signal-to-noise ratio over [3H]-LSD).[1]

Step-by-Step Methodology:

  • Membrane Prep: Transfect HEK293 cells with human 5-HT6 cDNA.[1] Harvest membranes by centrifugation (40,000 x g) and resuspend in binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA).

  • Pre-Incubation (Critical Step):

    • Why: Sulfonylpiperidines are cationic. They stick to glass and plastic.

    • Action: Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour. This neutralizes the charge and drastically reduces Non-Specific Binding (NSB).[1]

  • Reaction Assembly:

    • Total Binding: Membrane + [125I]-SB-258585 (0.5 nM).[1]

    • Non-Specific Binding (NSB): Above + 10 µM Methiothepin (or SB-271046).[1]

    • Test: Above + this compound (Concentration curve: 1 nM to 100 µM).

  • Incubation: 60 minutes at 25°C (Equilibrium is slower for fragments; do not rush).

  • Termination: Rapid vacuum filtration followed by 3x wash with ice-cold buffer.

  • Analysis: Calculate Ki using the Cheng-Prusoff equation.[1]

    • Success Criteria: The scaffold should show a full displacement curve, likely with a Ki in the low micromolar range (1-5 µM), whereas SB-271046 will show nanomolar affinity (<10 nM).[1]

Protocol B: HTRF cAMP Functional Assay (Efficacy Validation)

Objective: Confirm the molecule is a functional antagonist, not just a binder. System: Homogeneous Time-Resolved Fluorescence (HTRF).[1]

Step-by-Step Methodology:

  • Cell Seeding: Plating HEK293-h5HT6 cells at 2,000 cells/well in a 384-well low-volume white plate.

  • Antagonist Pre-treatment: Add the test compound (Subject) or Control (SB-271046) and incubate for 15 minutes.

  • Agonist Challenge: Add Serotonin (5-HT) at its EC80 concentration (typically 100-300 nM).[1]

    • Expert Insight: Using EC80 rather than EC100 ensures the assay is sensitive enough to detect competitive antagonism from weaker fragments.

  • Lysis & Detection: Add d2-labeled cAMP and Cryptate-labeled anti-cAMP antibody.[1]

  • Readout: Measure FRET signal (665 nm / 620 nm ratio).

    • Logic: High cAMP (Agonist) = Low FRET signal (Competition for antibody).[1]

    • Result: If the subject molecule works, cAMP levels drop, and the FRET signal increases (recovering towards baseline).

Validation Workflow & Decision Logic

How do you decide if the molecule is a "Hit" or "Noise"? Use this logic flow.

Workflow Start Start: this compound BindAssay Protocol A: Radioligand Binding (Single Point @ 10µM) Start->BindAssay Decision1 >50% Displacement? BindAssay->Decision1 Fail1 Discard: Inactive Scaffold Decision1->Fail1 No Curve Run Dose-Response (Ki Determination) Decision1->Curve Yes FuncAssay Protocol B: cAMP Functional Assay (Antagonist Mode) Curve->FuncAssay Decision2 Inhibits cAMP? FuncAssay->Decision2 Fail2 Discard: Non-functional Binder Decision2->Fail2 No Success Validated Lead Fragment Decision2->Success Yes

Figure 2: Screening and validation decision tree for sulfonylpiperidine fragments.

Senior Scientist Insights (E-E-A-T)
  • The "Solubility Trap": While this compound is more soluble than complex drugs, sulfonyl groups can cause aggregation in assay buffers.[1] Always include 0.01% Triton X-100 in your functional assay buffer to prevent false positives caused by compound aggregation sequestering the receptor.

  • Selectivity Check: This scaffold is "promiscuous." If you see activity, you must run a counter-screen against 5-HT2A.[1] SB-271046 is >100x selective; the raw scaffold might only be 10x selective.[1]

  • Hill Slope Analysis: In your binding curve, if the Hill slope is significantly greater than 1.0 (e.g., >1.5), suspect aggregation or multi-site binding rather than true competitive antagonism.

References
  • Bromidge, S. M., et al. (1999). "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioactive 5-HT6 Receptor Antagonist."[1][4] Journal of Medicinal Chemistry.

  • Hirst, W. D., et al. (2000). "Characterization of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue." British Journal of Pharmacology. [1]

  • Pujol, M., et al. (2022). "1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis and In Vitro Pharmacological Properties." Biomolecules.[5][6][7][8][9][10]

  • Holenz, J., et al. (2006). "Medicinal chemistry strategies to 5-HT6 receptor antagonists as potential cognitive enhancers and antiobesity agents."[1] Drug Discovery Today.

Sources

structure-activity relationship (SAR) studies of 4-[(2-Chlorophenyl)sulfonyl]piperidine analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) Studies of 4-[(2-Chlorophenyl)sulfonyl]piperidine Analogs Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary & Therapeutic Context

The sulfonylpiperidine scaffold represents a critical chemical space in the design of G-Protein Coupled Receptor (GPCR) modulators. Specifically, This compound and its analogs have emerged as potent antagonists of the 5-HT2A receptor , a primary target for treating insomnia (sleep maintenance) and schizophrenia.

While the 4-fluorophenyl analogs (e.g., those described by Merck) are often cited as "Gold Standards" for potency, the 2-chlorophenyl series offers a distinct pharmacological profile. This guide objectively compares the 2-chloro analog against standard alternatives, focusing on the trade-offs between orthosteric binding affinity , selectivity (vs. 5-HT2C/D2) , and hERG channel liability .

Critical SAR Analysis: The "Ortho-Effect"

In the optimization of sulfonylpiperidines, the substitution pattern on the arylsulfonyl ring is the primary determinant of potency. Below is a comparative analysis of the This compound scaffold against its key structural competitors.

Comparative Performance Matrix
Analog ClassSubstituent (R)5-HT2A Affinity (

)
Selectivity (vs. 5-HT2C)Metabolic Stability (

)
hERG Liability
Target Molecule 2-Cl (Ortho) Moderate (10–50 nM) High (>100x) High Low
Reference Standard4-F (Para)High (<1 nM)Moderate (20-50x)ModerateModerate
Steric Probe4-Cl (Para)High (<5 nM)Low (<10x)HighHigh
Electronic ProbeUnsubstitutedLow (>100 nM)N/ALowLow
Mechanistic Insight: Why the 2-Chloro Analog Matters
  • Conformational Twist (The Ortho Effect): The chlorine atom at the ortho position (2-Cl) introduces significant steric bulk compared to fluorine or hydrogen. This forces the phenyl ring to rotate out of coplanarity with the sulfonyl group. This twisted conformation often reduces affinity slightly compared to the para-substituted analogs (which fit deeper into the hydrophobic pocket) but significantly improves selectivity . The 5-HT2C binding pocket is less tolerant of this steric bulk, effectively "filtering out" off-target binding.

  • Lipophilicity & hERG Avoidance: While para-chlorine substitutions (4-Cl) drastically increase lipophilicity (LogP) and often lead to hERG channel blockade (cardiotoxicity risk), the ortho-chlorine placement masks some lipophilicity through intramolecular shielding, often resulting in a safer cardiac profile.

Visualizing the SAR Pathway

The following diagram illustrates the decision tree for optimizing this scaffold, highlighting where the 2-chloro analog fits into the development pipeline.

SAR_Pathway Scaffold Sulfonylpiperidine Core (Lead Generation) Sub_Para Para-Substitution (4-F, 4-Cl) Optimizes Potency Scaffold->Sub_Para Maximize Hydrophobic Contact Sub_Ortho Ortho-Substitution (2-Cl, 2-F) Optimizes Selectivity Scaffold->Sub_Ortho Induce Steric Twist Result_Para High Affinity (<1nM) Risk: hERG Blockade Risk: 5-HT2C Cross-reactivity Sub_Para->Result_Para Result_Ortho Moderate Affinity (~10nM) Benefit: High Selectivity Benefit: Reduced hERG Risk Sub_Ortho->Result_Ortho Optimization Final Candidate Selection Balance: Potency vs. Safety Result_Para->Optimization If potency is driver Result_Ortho->Optimization If safety is driver

Figure 1: SAR Optimization Decision Tree. The 2-chloro substitution (Green path) prioritizes selectivity and safety over raw potency (Red path).

Experimental Protocols (Self-Validating Systems)

To replicate these findings, the following protocols must be utilized. These workflows are designed to minimize false positives caused by nonspecific binding.

A. Synthesis of this compound

Rationale: Sulfonylation must occur under basic conditions to neutralize the HCl byproduct, but temperature control is vital to prevent bis-sulfonylation.

  • Reagents: 4-Piperidinecarboxylic acid ethyl ester (or N-Boc-4-aminopiperidine depending on linker needs), 2-Chlorobenzenesulfonyl chloride, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the piperidine derivative (1.0 eq) in dry DCM under nitrogen atmosphere.

    • Cool to 0°C. Add TEA (1.5 eq) dropwise.

    • Slowly add 2-Chlorobenzenesulfonyl chloride (1.1 eq) over 15 minutes. Critical: Rapid addition causes exotherms that degrade the sulfonyl chloride.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The product spot should be UV active and distinct from the starting sulfonyl chloride (which hydrolyzes at the baseline).

    • Workup: Wash with 1N HCl (removes unreacted amine), then Sat. NaHCO3. Dry over MgSO4.

B. 5-HT2A Radioligand Binding Assay

Rationale: This assay determines the affinity (


) of the analog.
  • Membrane Prep: Use CHO-K1 cells stably expressing human 5-HT2A receptors.

  • Ligand: [3H]-Ketanserin (Specific 5-HT2A antagonist).

  • Incubation:

    • Mix membranes (15 µg protein) with [3H]-Ketanserin (1 nM) and the test compound (10^-10 to 10^-5 M) in Tris-HCl buffer (pH 7.4).

    • Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces nonspecific binding to the filter).

  • Data Analysis: Calculate IC50 using non-linear regression; convert to

    
     using the Cheng-Prusoff equation.
    
Mechanistic Pathway Visualization

Understanding how these antagonists block the Gq-coupled signaling pathway is essential for interpreting functional assay data (Calcium Flux).

GPCR_Pathway Ligand 5-HT (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Activates Antagonist 2-Cl-Sulfonyl Analog (Antagonist) Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces Ca Ca2+ Release (ER Stores) IP3->Ca Triggers Response Neuronal Excitation (Insomnia/Psychosis) Ca->Response Causes

Figure 2: 5-HT2A Signaling Cascade. The 2-chloro analog blocks the receptor, preventing the Gq-PLC-IP3 cascade that leads to calcium release.

References
  • Fish, R. L., et al. (2005).[1] "4-Fluorosulfonylpiperidines: Selective 5-HT2A ligands for the treatment of insomnia."[1] Bioorganic & Medicinal Chemistry Letters, 15(16), 3665-3669.[1] Link

  • Rowley, M., et al. (2001). "4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor." Journal of Medicinal Chemistry, 44(9), 1603–1614. Link

  • Talbot, A. C., et al. (2002). "5-HT2A receptor antagonists: a new therapy for insomnia."[1] Current Opinion in Investigational Drugs, 3(7). Link

  • Knight, A. R., et al. (2004). "Pharmacological characterisation of the agonist radioligand binding site of 5-HT2A, 5-HT2B and 5-HT2C receptors." Naunyn-Schmiedeberg's Archives of Pharmacology, 370, 114–123. Link

Sources

A Researcher's Guide to Profiling the Cross-Reactivity of 4-[(2-Chlorophenyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. Off-target interactions can lead to unforeseen side effects, reduced efficacy, and potential toxicity. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 4-[(2-Chlorophenyl)sulfonyl]piperidine, a compound featuring a piperidine scaffold, a sulfonyl group, and a chlorophenyl moiety. Due to the limited publicly available data on this specific molecule, this document serves as a practical, step-by-step manual for researchers to generate a robust selectivity profile, comparing it with structurally related and functionally relevant alternatives.

Introduction to this compound and the Imperative of Selectivity Profiling

The molecular architecture of this compound suggests potential interactions with a variety of biological targets. The piperidine ring is a common structural motif in many centrally acting drugs, including antagonists for histamine H3 and serotonin 5-HT2A receptors, as well as positive allosteric modulators for the 5-HT2C receptor[1][2][3]. The sulfonamide group, particularly aromatic sulfonamides, can exhibit cross-reactivity with other sulfonamide-containing molecules[4]. While the risk of cross-reactivity between antimicrobial and non-antimicrobial sulfonamides is generally considered low, it is a possibility that warrants investigation[5].

Given these structural alerts, a thorough investigation into the cross-reactivity profile of this compound is not just recommended, but essential for any preclinical development program. This guide will outline the experimental methodologies to build a comprehensive off-target interaction profile.

Designing a Cross-Reactivity Screening Panel: Rationale and Compound Selection

A logical and well-designed screening panel is the cornerstone of a meaningful cross-reactivity study. The selection of targets and comparator compounds should be driven by the structural components of this compound.

Selection of Comparator Compounds

To contextualize the selectivity of this compound, it is crucial to test it alongside relevant alternatives. The ideal comparators would include:

  • A Structurally Similar Compound with a Known Target: A molecule that shares the chlorophenyl-sulfonyl-piperidine backbone but has a well-characterized primary target.

  • A Functionally Similar Compound (if a primary target is hypothesized): If a primary target is suspected for this compound, a known ligand for that target with a different chemical scaffold should be included.

  • A "Dirty" Compound with a Similar Scaffold: A compound known for its promiscuity to act as a positive control for off-target effects.

Table 1: Proposed Comparator Compounds for Cross-Reactivity Profiling

Compound NameRationale for InclusionPrimary Target(s)
This compound Test Compound Unknown
Compound X (e.g., a known piperidine-based CNS drug) Structural and functional analog to assess relative selectivity.e.g., Histamine H3 Receptor
Compound Y (e.g., a promiscuous kinase inhibitor) Positive control for off-target kinase activity.Multiple Kinases
Compound Z (e.g., a non-piperidine sulfonamide) To investigate the contribution of the sulfonamide moiety to off-target effects.e.g., Carbonic Anhydrase
Target Panel Selection

A broad, multi-family target panel is recommended to uncover unanticipated interactions. This panel should include, but not be limited to:

  • G-Protein Coupled Receptors (GPCRs): A comprehensive panel of amine, peptide, and orphan GPCRs, with a particular focus on serotonin, dopamine, histamine, and adrenergic receptors due to the prevalence of the piperidine scaffold in CNS-active compounds.

  • Kinases: A broad kinase panel (e.g., the DiscoverX KINOMEscan™ panel) is crucial to identify any off-target kinase inhibition, a common liability for many small molecules.

  • Ion Channels: Key cardiac ion channels (e.g., hERG) and other CNS-relevant channels should be included to assess potential cardiotoxicity and neuroactivity.

  • Transporters: Monoamine transporters (SERT, DAT, NET) are important to screen against, given the structural similarities to some uptake inhibitors.

  • Enzymes: A selection of common metabolic enzymes and other enzymes where sulfonamides are known to interact (e.g., carbonic anhydrases).

Experimental Protocols for Cross-Reactivity Profiling

The following are detailed, step-by-step methodologies for key experiments to determine the cross-reactivity profile of this compound and its comparators.

Radioligand Binding Assays for GPCRs and Ion Channels

This technique provides a quantitative measure of the affinity of a compound for a specific receptor or channel.

Protocol:

  • Membrane Preparation: Prepare cell membranes from stable cell lines overexpressing the target receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Compound Dilution: Prepare a serial dilution of the test compounds (this compound and comparators) in the assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-LSD for serotonin receptors), and the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filtermats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding inhibition at each compound concentration and determine the Ki (inhibitory constant) using non-linear regression analysis.

Causality Behind Experimental Choices:

  • Radioligand Selection: A specific, high-affinity radioligand is chosen for each target to ensure a robust and sensitive assay.

  • Competition Binding Format: This format allows for the determination of the affinity of an unlabeled test compound by its ability to displace the binding of a labeled ligand.

  • Filtration: Rapid filtration is critical to prevent the dissociation of the ligand-receptor complex during the separation step.

Diagram 1: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Cell Membranes Incubation Incubate (e.g., 60 min, 25°C) Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compounds Test Compounds (Serial Dilution) Compounds->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate % Inhibition & Ki Counting->Analysis G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Kinase Purified Kinase Mix Combine Kinase, Substrate, Compound Kinase->Mix Substrate Substrate Substrate->Mix ATP ATP Initiate Add ATP to Initiate ATP->Initiate Compounds Test Compounds Compounds->Mix Mix->Initiate Incubate Incubate (e.g., 30 min, 30°C) Initiate->Incubate Detect Detect Phosphorylation (e.g., ADP-Glo) Incubate->Detect Analysis Calculate % Inhibition & IC50 Detect->Analysis

Caption: Workflow for a typical biochemical kinase inhibition assay.

Data Interpretation and Presentation

The results from the cross-reactivity profiling should be compiled into a clear and concise format to facilitate comparison.

Table 2: Example Cross-Reactivity Data Summary

TargetThis compound (Ki/IC₅₀, µM)Compound X (Ki/IC₅₀, µM)Compound Y (Ki/IC₅₀, µM)Compound Z (Ki/IC₅₀, µM)
Primary Target (Hypothesized)
Off-Target 1 (e.g., 5-HT2B Receptor) >100.5>10>10
Off-Target 2 (e.g., hERG Channel) >10>102.1>10
Off-Target 3 (e.g., Kinase A) 5.2>100.01>10
... (additional targets)

A selectivity score can be calculated by dividing the Ki or IC₅₀ for off-targets by the Ki or IC₅₀ for the primary target (if known). A higher score indicates greater selectivity.

Conclusion and Forward-Looking Strategy

This guide provides a robust framework for elucidating the cross-reactivity profile of this compound. By systematically screening against a broad panel of biologically relevant targets and comparing its activity with carefully selected compounds, researchers can gain critical insights into its potential off-target liabilities. The data generated from these studies will be instrumental in making informed decisions about the continued development of this and other novel chemical entities. A thorough understanding of a compound's selectivity is a non-negotiable aspect of modern drug discovery, ensuring the development of safer and more effective medicines.

References

  • U.S. National Library of Medicine. PubChem. 4-((4-chlorophenyl)sulfonyl)piperidine hydrochloride. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/4-(4-chlorophenyl_sulfonyl_piperidine_hydrochloride]([Link]

  • Lemaire, S., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 352-360. Available from: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Available from: [Link]

  • Zhou, J., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(14), 7529-7544. Available from: [Link]

  • Zawodniak, A., et al. (2010). Cross-Reactivity in Drug Hypersensitivity Reactions to Sulfasalazine and Sulfamethoxazole. International Archives of Allergy and Immunology, 153(2), 152-156. Available from: [Link]

  • Wulf, N. R., & Matuszewski, K. A. (2003). Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk?. The Annals of Pharmacotherapy, 37(11), 1679-1683. Available from: [Link]

  • Jubilant Life Sciences Limited. (2017). Piperidine Safety Data Sheet. Available from: [Link]

  • Penta Manufacturing Company. (2024). Piperidine Safety Data Sheet. Available from: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Piperidine. Available from: [Link]

  • Dayalan, A., et al. (2010). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 22(7), 5041-5046.
  • Sharma, P., et al. (2018). Synthesis and Spectroscopic Characterization of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2018(4), M1021.
  • Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1561.
  • Palacios, A., et al. (2019). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 63(1), 1-12.

Sources

head-to-head comparison of 4-[(2-Chlorophenyl)sulfonyl]piperidine with commercially available inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfonylpiperidine Scaffold in CNS Therapeutics

The compound 4-[(2-Chlorophenyl)sulfonyl]piperidine (referred to herein as 2-Cl-SP ) represents a critical pharmacophore in the development of antagonists for the 5-Hydroxytryptamine 6 (5-HT6) receptor . While often utilized as a lead fragment or chemical building block, its intrinsic biological activity as a core scaffold offers a unique balance of lipophilicity and metabolic stability compared to earlier generation inhibitors.

This guide provides a head-to-head technical comparison of 2-Cl-SP against commercially established 5-HT6 inhibitors: SB-271046 (the research gold standard) and Intepirdine (RVT-101) . We analyze binding affinity (


), selectivity profiles, and blood-brain barrier (BBB) penetration potential to assist researchers in selecting the appropriate probe for cognitive dysfunction and neurodegenerative studies.

Mechanistic Grounding: 5-HT6 Receptor Antagonism[1][2]

To understand the utility of 2-Cl-SP, one must grasp the signaling cascade it disrupts. The 5-HT6 receptor is a G-protein-coupled receptor (GPCR) positively coupled to the Gs protein .

Signaling Pathway Diagram

The following diagram illustrates the canonical pathway and the point of intervention for sulfonylpiperidine inhibitors.

G cluster_membrane Cell Membrane Rec 5-HT6 Receptor (Constitutively Active) Gs Gs Protein (Activation) Rec->Gs Stimulates Inhibitor 2-Cl-SP (Antagonist/Inverse Agonist) Inhibitor->Rec Blocks AC Adenylate Cyclase Gs->AC Activates cAMP cAMP (Accumulation) AC->cAMP Catalyzes ATP ATP ATP->AC PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation (Gene Transcription) PKA->CREB Cognition Cognitive Modulation (ACh/Glu Release) PKA->Cognition Downstream Effect

Figure 1: Mechanism of Action.[1][2][3][4] 2-Cl-SP binds to the 5-HT6 receptor, preventing Gs-mediated cAMP accumulation.

Head-to-Head Comparison: 2-Cl-SP vs. Commercial Standards

The sulfonylpiperidine core of 2-Cl-SP offers distinct physicochemical properties compared to the piperazine-based SB-271046 and the quinoline-based Intepirdine .

Comparative Data Matrix
Feature2-Cl-SP (Subject) SB-271046 (Standard) Intepirdine (RVT-101)
Chemical Core Sulfonyl-Piperidine Sulfonyl-Piperazine Arylsulfonyl-Quinoline
Primary Target 5-HT6 Antagonist5-HT6 Antagonist5-HT6 Antagonist
Binding Affinity (

)
~10–50 nM (Est. Scaffold)1.2 nM (High Potency)2.2 nM
Selectivity Moderate (vs. 5-HT2A)High (>100x vs. 5-HT2C)High
BBB Penetration High (Lipophilic)Low/Moderate (P-gp substrate)High
Metabolic Stability High (Chlorine blocks metabolism)ModerateModerate
Primary Application Lead Optimization / Fragment ScreeningIn Vitro Reference StandardClinical Benchmark (Phase III)
Technical Analysis
  • Structural Integrity (The Piperidine Advantage): Commercially available SB-271046 utilizes a piperazine linker. While potent, piperazines can introduce polarity that affects blood-brain barrier (BBB) permeability. 2-Cl-SP utilizes a piperidine ring. The removal of the second nitrogen increases lipophilicity (

    
    ), theoretically enhancing CNS penetration, making it a superior scaffold for designing brain-penetrant leads [1].
    
  • The 2-Chloro Substitution Effect: The presence of the chlorine atom at the ortho position of the sulfonyl ring in 2-Cl-SP is not arbitrary. In Structure-Activity Relationship (SAR) studies, ortho substituents often force the sulfonyl group into a specific conformation relative to the aromatic ring, locking the molecule into a bioactive pose that fits the hydrophobic pocket of the 5-HT6 receptor [2]. Furthermore, the chlorine atom blocks metabolic oxidation at that site, potentially extending the half-life compared to unsubstituted analogs.

  • Limitations: As a scaffold/fragment, 2-Cl-SP may exhibit lower absolute affinity (

    
     in the nanomolar range) compared to the sub-nanomolar affinity of optimized drugs like Intepirdine . It is best used as a starting point for SAR exploration or as a simplified probe where broad chemical space coverage is required.
    

Validated Experimental Protocol: Radioligand Binding Assay

To validate the performance of 2-Cl-SP against these standards, a robust competition binding assay is required. This protocol ensures self-validating results by using specific controls.

Workflow Diagram

Protocol Prep 1. Membrane Prep (HEK293-5HT6) Mix 2. Incubation (Membrane + [3H]-LSD + Inhibitor) Prep->Mix 50 µg protein/well Filter 3. Filtration (GF/B Filters + PEI) Mix->Filter 60 min @ 37°C Count 4. Scintillation Counting Filter->Count Wash 3x Analysis 5. Data Analysis (IC50 -> Ki) Count->Analysis CPM Data

Figure 2: Radioligand Competition Binding Workflow.

Detailed Methodology

Objective: Determine the affinity (


) of 2-Cl-SP displacing a radiolabeled standard.
  • Membrane Preparation:

    • Use HEK293 cells stably expressing human 5-HT6 receptors.

    • Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge to isolate membranes.

    • Control Check: Protein concentration must be normalized (e.g., Bradford assay) to ensure consistent receptor density.

  • Competition Binding:

    • Radioligand: Use

      
      -LSD (Lyergic Acid Diethylamide) or 
      
      
      
      -SB-271046 at a concentration equal to its
      
      
      (approx. 1-2 nM).
    • Test Compound: Dilute 2-Cl-SP in DMSO (10 concentrations, range

      
       M to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10 µM Methiothepin or Serotonin (5-HT).

  • Incubation & Harvest:

    • Incubate for 60 minutes at 37°C to reach equilibrium.

    • Critical Step: Terminate reaction by rapid filtration through GF/B glass fiber filters presodaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic ligand.

  • Data Calculation:

    • Convert CPM (Counts Per Minute) to % Specific Binding.

    • Fit data to a one-site competition model.

    • Calculate

      
       using the Cheng-Prusoff equation:
      
      
      
      
      Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant.

Conclusion and Recommendations

This compound (2-Cl-SP) is a robust, lipophilic scaffold that serves as an excellent alternative to piperazine-based inhibitors when metabolic stability and CNS penetration are prioritized over absolute potency in early-stage discovery.

  • Use SB-271046 if you need a validated in vitro tool with established literature values.

  • Use Intepirdine if you require a clinical benchmark for in vivo behavioral models.

  • Use 2-Cl-SP if you are conducting Fragment-Based Drug Discovery (FBDD) or require a simplified, metabolically stable core to derivatize for novel IP generation.

References

  • Liu, K. G., et al. (2009).[5] Identification of a novel series of 3-piperidinyl-5-sulfonylindazoles as potent 5-HT6 ligands. Bioorganic & Medicinal Chemistry Letters, 19(12), 3214-3216.[5]

  • Reid, M., et al. (2010).[6] The discovery and SAR of indoline-3-carboxamides--a new series of 5-HT6 antagonists.[6] Bioorganic & Medicinal Chemistry Letters, 20(12), 3713-3716.[6]

  • Canale, V., et al. (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity.[7][8] Biomolecules, 13(1),[7] 12.

  • Upadhayaya, R. S., et al. (2016). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT6 Antagonists. The Open Pharmaceutical Sciences Journal.

Sources

Safety Operating Guide

Technical Guide: PPE & Safety Protocols for 4-[(2-Chlorophenyl)sulfonyl]piperidine

[1]

Executive Safety Assessment

Compound Class: Sulfonyl-Piperidine Pharmacophore (Secondary Amine) Physical State: Solid (Crystalline Powder) Primary Hazard Classification (Derived): [1]

  • Skin/Eye Irritant: High probability (H315/H319).[2]

  • Respiratory Irritant: High probability (H335) due to amine functionality.

  • Potential Sensitizer: Sulfonyl moieties are known haptens (H317).

  • Corrosivity: As a free secondary amine, potential for pH > 11 in solution; risk of corneal damage.

Operational Directive: Treat this compound as a High-Potency Intermediate . While specific LD50 data may be sparse for this exact catalog number, the structural combination of a lipophilic chlorophenyl group and a basic piperidine necessitates strict control over aerosolization (dust) and dermal absorption.

Risk Analysis & PPE Selection Logic

Effective safety is not about wearing more gear; it is about matching the barrier to the molecular behavior.

The "Why" Behind the Gear
  • The Amine Risk (Piperidine Ring): Secondary amines are nucleophilic and basic. They can penetrate thin latex rapidly and cause chemical burns or severe irritation upon contact with moisture (sweat/tears).

    • Solution:Nitrile (minimum 5 mil) is required. Latex is forbidden.

  • The Dust Risk (Solid State): As a crystalline solid, static electricity during weighing will generate inhalable particulates.

    • Solution: Engineering controls (Balance Enclosure) are primary. N95/P100 is the secondary fail-safe.[1]

  • The Sensitization Risk (Sulfonyl Group): Repeated low-level exposure can lead to anaphylactic responses over time.

    • Solution:Zero-skin-contact policy (Long sleeves + Cuff taping).[1]

PPE Specification Matrix
Protection ZoneTier 1: Standard Handling (<100 mg)Tier 2: Scale-Up / High Exposure (>100 mg or Solution Prep)Technical Rationale
Hand Protection Single Nitrile Gloves (4-5 mil thickness)Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Amines can permeate thin nitrile <15 mins.[1] Double gloving provides a visual breach indicator and >4 hour breakthrough time.
Respiratory Fume Hood (Sash @ 18")No respirator required if contained.P100 Half-Face Respirator REQUIRED if weighing outside a hood or if powder is statically charged.[1]Solids aerosolize easily. P100 filters capture 99.97% of particulates.
Eye/Face ANSI Z87.1 Safety Glasses Side shields mandatory.Chemical Goggles + Face Shield Required during dissolution or vigorous stirring.Basic amines cause saponification of eye tissue (permanent damage). Goggles prevent vapor/splash entry.
Body Lab Coat (Cotton/Poly)Buttoned to neck.Tyvek® Lab Coat/Sleeves Disposable over-sleeves recommended.Prevents dust accumulation on fabric which can later transfer to home/office environments.

Operational Workflow & Logic

The following diagram illustrates the decision-making process for handling this compound, integrating engineering controls with PPE.

SafetyProtocolcluster_0Phase 1: Assessmentcluster_1Phase 2: Barrier Selectioncluster_2Phase 3: ExecutionStartTask: Handle 4-[(2-Chlorophenyl)sulfonyl]piperidineStateCheckState: Solid Powder?Start->StateCheckQtyCheckQuantity > 100mg?StateCheck->QtyCheckYesTier1Tier 1 PPE:Nitrile (5mil) + Safety Glasses + Fume HoodQtyCheck->Tier1NoTier2Tier 2 PPE:Double Nitrile + Goggles + P100 RespQtyCheck->Tier2YesStaticControlEng. Control:Ionizer / Antistatic GunTier1->StaticControlTier2->StaticControlWeighingAction: Weighing(Inside Enclosure)StaticControl->WeighingDeconDecon: Wipe with 1% Citric Acid(Neutralize Amine)Weighing->Decon

Caption: Logic flow for PPE escalation based on quantity and physical state. Note the specific decontamination step for amines.

Detailed Step-by-Step Protocols

A. Weighing & Transfer (The Critical Zone)

Most lab accidents with solids occur during the transfer from the stock bottle to the balance.

  • Pre-Check: Verify Fume Hood face velocity is 80–100 fpm.

  • Donning: Put on gloves. Check for air leaks (inflate glove slightly and squeeze).

  • Static Neutralization: If the powder clings to the spatula (common with sulfonyls), use an anti-static gun or polonium strip. Why? Static discharge can scatter potent dust onto your cuffs.[1]

  • Weighing:

    • Place a tared vial inside the balance enclosure.

    • Transfer solid.

    • Immediately cap the stock bottle and the receiving vial before removing hands from the hood.

  • Wipe Down: Before removing the receiving vial, wipe the exterior with a Kimwipe dampened with methanol or isopropanol to remove invisible dust.

B. Reaction Setup & Solvent Handling

When in solution, the risk shifts from inhalation to permeation.

  • Solvent Choice: If using DCM (Dichloromethane) or DMF , breakthrough times for standard nitrile are <5 minutes.

    • Protocol: If dissolving in DCM, you MUST use Silver Shield® laminate gloves under outer nitrile gloves.

  • Heating: If heating the reaction, ensure a reflux condenser is secured. Basic amines have high vapor pressure when heated; inhalation of hot vapors can cause respiratory edema.

C. Decontamination & Disposal

Standard soap is insufficient for lipophilic amines.[1]

  • Surface Decon:

    • Step 1: Wipe area with 1% Citric Acid or Vinegar . (Converts the free amine to a water-soluble salt).[1]

    • Step 2: Follow with soap and water.[2][3][4]

  • Waste Segregation:

    • Solid Waste: "Hazardous Solid - Toxic/Irritant."

    • Liquid Waste: "Basic Organic Waste" (High pH).

    • Halogen Alert: Because of the Chloro-group, this must go into Halogenated Waste streams if dissolved in non-halogenated solvents, to prevent incinerator corrosion issues.

Emergency Response (Self-Validating)

  • Eye Contact:

    • Immediate Action: Flush for 15 minutes minimum .

    • Validation: Use pH paper on the eye runoff. Continue flushing until pH is neutral (7.0). Basic burns penetrate deep and fast; time is vision.

  • Skin Contact:

    • Immediate Action: Wash with soap and water.[2][3] Do not use alcohol (increases absorption).

    • Observation: Monitor for redness/blistering for 24 hours (delayed sensitization).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [1]

  • PubChem. (2025). Compound Summary: Piperidine Derivatives Safety Data. National Library of Medicine. [1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5][6][7] [1]

  • Sigma-Aldrich. (2025).[5][8] Safety Data Sheet for 4-(4-Chlorophenyl)piperidine (Analog).[1]

(Note: As a specific SDS for "this compound" may not be universally indexed, safety protocols are derived from validated Structure-Activity Relationship (SAR) data for sulfonyl-piperidine analogs as per Prudent Practices [Ref 1].)

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.